m-PEG5-amino-Mal
Description
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Structure
2D Structure
Properties
Molecular Formula |
C18H30N2O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C18H30N2O8/c1-24-8-9-26-12-13-28-15-14-27-11-10-25-7-5-19-16(21)4-6-20-17(22)2-3-18(20)23/h2-3H,4-15H2,1H3,(H,19,21) |
InChI Key |
DQCZROFSGMNDNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Properties of PEG5 Linkers for Bioconjugation
This guide addresses the structural and molecular properties of polyethylene (B3416737) glycol (PEG) linkers relevant to researchers, scientists, and drug development professionals. The nomenclature in this field can be complex, and the term "m-PEG5-amino-Mal" is ambiguous. This document clarifies the likely interpretations and provides detailed data for two common reagents that fit this description: Mal-PEG5-amine and m-PEG5-amine .
Mal-PEG5-amine: A Heterobifunctional Linker
The most probable interpretation for a researcher in drug development is Mal-PEG5-amine . This is a heterobifunctional linker featuring a maleimide (B117702) group on one terminus and an amine group on the other, separated by a 5-unit PEG chain. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the amine group can be conjugated to carboxylic acids or activated esters.
Structural and Molecular Data
The key quantitative data for Mal-PEG5-amine are summarized below. This compound is often supplied as a TFA salt, which should be considered when calculating molar quantities.
| Property | Value | Citation(s) |
| Chemical Name | Maleimide-PEG5-amine | [1] |
| Molecular Formula | C₁₆H₂₈N₂O₇ | [1] |
| Molecular Weight | 360.4 g/mol | [1] |
| CAS Number | 2170654-73-4 | [1] |
Structural Diagram
The diagram below illustrates the connectivity of the functional groups in Mal-PEG5-amine.
m-PEG5-amine: A Monofunctional (Methoxy-Capped) Linker
Another possible interpretation is m-PEG5-amine , a monofunctional PEG linker. This molecule has a methoxy (B1213986) group ("m-") at one end, which is chemically inert, and a reactive primary amine at the other. It is used to add a hydrophilic PEG spacer to a molecule of interest without introducing a second reactive site.
Structural and Molecular Data
The quantitative data for m-PEG5-amine are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-amine | |
| Molecular Formula | C₁₁H₂₅NO₅ | |
| Molecular Weight | 251.32 g/mol | |
| CAS Number | 5498-83-9 |
Structural Diagram
The diagram below illustrates the connectivity of the functional groups in m-PEG5-amine.
Clarification on m-PEG5-Maleimide
A third possibility, m-PEG5-Maleimide , would be a PEG linker with an inert methoxy cap and a reactive maleimide group. This is a common and important reagent for thiol-specific PEGylation. While discrete 5-unit versions are used in research, they are often custom synthesis products, and a standardized data sheet was not available in public catalogs. Structurally, it would be analogous to the m-PEG5-amine shown above, but with the terminal amine group replaced by a maleimide group, typically via a short alkyl-amido linker. Researchers needing this specific structure should consult a chemical supplier for custom synthesis and characterization data.
References
An In-depth Technical Guide to m-PEG5-amino-Mal: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of m-PEG5-amino-Mal, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Properties
This compound is a versatile molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, flanked by a primary amine and a maleimide (B117702) group. The PEG spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1][2]
Physicochemical Data
The key physicochemical properties of this compound and its common salt form are summarized in the table below.
| Property | Value (Free Amine) | Value (TFA Salt) | Source |
| Molecular Formula | C₁₈H₃₀N₂O₈ | C₂₀H₃₁F₃N₂O₁₀ | MedChemExpress |
| Molecular Weight | 402.44 g/mol | 516.46 g/mol | BroadPharm[3] |
| Purity | Typically >95% | Typically >98% | BroadPharm[3] |
| Appearance | White to off-white solid or viscous liquid | White to off-white solid | BroadPharm[4] |
| Storage | -20°C, protect from moisture | -20°C, protect from moisture | BroadPharm |
Solubility and Stability
The hydrophilic PEG chain imparts good solubility in aqueous buffers as well as a range of organic solvents.
| Solvent | Solubility | Source |
| Water | Soluble | BroadPharm |
| DMSO | Soluble | MedKoo Biosciences |
| DMF | Soluble | BroadPharm |
| DCM | Soluble | BroadPharm |
Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Ring-opening of the maleimide renders it unreactive towards thiols. Therefore, aqueous solutions of this compound should be prepared fresh and used promptly. For long-term storage, the compound should be kept as a solid at -20°C, protected from moisture. The amine group is generally stable under standard bioconjugation conditions.
Reactivity and Conjugation Chemistry
The utility of this compound stems from its two distinct reactive functional groups, allowing for sequential and controlled conjugation of two different molecules.
Maleimide Group Reactivity: Thiol-Maleimide Michael Addition
The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides, via a Michael addition reaction. This reaction forms a stable thioether bond.
Reaction Conditions:
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. In this range, the reaction is highly chemoselective for thiols. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of selectivity.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Reactions at 4°C are slower but may be preferable for sensitive proteins to minimize degradation.
-
Kinetics: The thiol-maleimide reaction is generally rapid. The rate is dependent on the pH, temperature, and the pKa of the thiol. A higher pH leads to a faster reaction due to the increased concentration of the more nucleophilic thiolate anion.
Side Reactions and Stability of the Thioether Bond: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the transfer of the maleimide-linked molecule to other thiol-containing species, a phenomenon known as "payload migration" in the context of ADCs. The stability of the thioether linkage is influenced by the local chemical environment.
Amine Group Reactivity: Nucleophilic Acyl Substitution and Reductive Amination
The primary amine group is a versatile nucleophile that can react with a variety of electrophilic functional groups.
Common Reactions:
-
Activated Esters (e.g., NHS esters): The amine group readily reacts with N-hydroxysuccinimide (NHS) esters in the pH range of 7.2-9.0 to form a stable amide bond. This is one of the most common methods for amine modification. A competing side reaction is the hydrolysis of the NHS ester, which increases with pH.
-
Carboxylic Acids: In the presence of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the amine group can be acylated by carboxylic acids to form an amide bond.
-
Aldehydes and Ketones: The amine can react with aldehydes and ketones to form a Schiff base, which can then be reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.
The pKa of primary amines typically falls in the range of 9-11, influencing their nucleophilicity at a given pH.
Experimental Protocols
The following are generalized protocols for bioconjugation using this compound. Specific parameters such as concentrations, molar ratios, and reaction times should be optimized for each specific application.
Two-Step Protein-Small Molecule Conjugation (Amine-to-Carboxyl followed by Thiol-to-Maleimide)
This protocol describes the conjugation of a small molecule with a carboxylic acid to the amine of this compound, followed by conjugation of the resulting product to a thiol-containing protein.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
EDC and Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing small molecule in an appropriate solvent. Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Conjugation to this compound: Add the activated small molecule solution to a solution of this compound (in a 1:1.2 molar ratio of small molecule to linker). React for 2 hours at room temperature.
-
Purification of the Intermediate: Purify the small molecule-PEG-maleimide conjugate using reverse-phase HPLC.
-
Protein Conjugation: Dissolve the purified intermediate and the thiol-containing protein in a thiol-free buffer at pH 7.0-7.4. Use a 10- to 20-fold molar excess of the maleimide-functionalized intermediate.
-
Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Final Purification: Purify the final protein conjugate using size-exclusion chromatography or ion-exchange chromatography to remove excess reagents and unconjugated protein.
Characterization of Conjugates
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.
-
Mass Spectrometry: To confirm the molecular weight of the final conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio).
Visualizing Workflows and Reactions
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Amine-NHS Ester Conjugation Reaction.
Caption: General Workflow for ADC Synthesis.
Conclusion
This compound is a highly valuable tool in modern bioconjugation and drug development. Its well-defined structure, favorable solubility, and dual reactivity enable the precise and efficient linkage of diverse molecular entities. A thorough understanding of its chemical properties, reaction kinetics, and potential side reactions is crucial for the successful design and execution of conjugation strategies, leading to the development of novel and effective therapeutics and research tools.
References
The Lynchpin of Bioconjugation: A Technical Guide to m-PEG5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG5-amine), a heterobifunctional linker critical in the field of biochemistry and therapeutic development. We will delve into its core properties, applications in bioconjugation, and provide detailed experimental protocols for its use.
Core Concepts: Understanding m-PEG5-amine
m-PEG5-amine is a chemical tool comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, and a terminal primary amine group.[1][2] This structure imparts unique and valuable characteristics for bioconjugation. The PEG component is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate in aqueous environments, while also potentially reducing the immunogenicity of the attached molecule.[1][3] The terminal amine group provides a reactive handle for covalent attachment to other molecules.[1]
The primary utility of m-PEG5-amine lies in its function as a linker, connecting two distinct molecular entities. Its defined length provides precise spatial control between the conjugated molecules, a crucial factor in optimizing the biological activity of complex biomolecules.
Physicochemical Properties
The physical and chemical properties of m-PEG5-amine are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-amine | |
| Molecular Formula | C11H25NO5 | |
| Molecular Weight | 251.32 g/mol | |
| CAS Number | 5498-83-9 | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Applications in Biochemistry and Drug Development
The unique properties of m-PEG5-amine make it a versatile tool in several advanced biochemical applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's stability, efficacy, and safety. m-PEG5-amine can be used to improve the solubility and pharmacokinetic profile of the ADC. The hydrophilic PEG spacer can help to prevent aggregation, which can be an issue with highly loaded ADCs.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. m-PEG5-amine is a commonly used PEG-based linker in the synthesis of PROTACs.
Experimental Protocols
The following are detailed protocols for the use of m-PEG5-amine in bioconjugation reactions.
Amide Coupling to Carboxylic Acids
This protocol describes the conjugation of m-PEG5-amine to a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
m-PEG5-amine
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)
-
Activation Buffer: MES-buffered saline (0.1 M MES, 0.5 M NaCl; pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (20 mM sodium phosphate, 150 mM NaCl; pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of m-PEG5-amine in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the m-PEG5-amine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography (SEC) column to remove excess linker, coupling reagents, and quenching reagents.
-
Conjugation to NHS Esters
This protocol describes the direct reaction of m-PEG5-amine with a molecule that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
m-PEG5-amine
-
NHS ester-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
-
Dissolve m-PEG5-amine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the m-PEG5-amine solution to the NHS ester-activated molecule solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography (SEC) column.
-
Visualizing the Role of m-PEG5-amine
The following diagrams illustrate the utility of m-PEG5-amine in biochemical applications.
References
The Pivotal Role of m-PEG5-amino-Mal in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3][4] This guide focuses on the function and application of a specific and versatile linker, m-PEG5-amino-Mal, in the development of next-generation protein degraders.
The this compound Linker: Structure and Function
The this compound linker is a bifunctional molecule featuring a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of five units, an amine group at one terminus, and a maleimide (B117702) group at the other. Each component of this linker imparts crucial properties to the resulting PROTAC.
-
m-PEG5 (Methoxy-Polyethylene Glycol, 5 units): The PEG component is central to addressing the physicochemical challenges often encountered with PROTACs, which are typically large and hydrophobic molecules. The five ethylene (B1197577) glycol units enhance the aqueous solubility of the PROTAC, which can improve its absorption and distribution. The flexibility of the PEG chain is also thought to allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability. The defined length of the PEG5 chain provides a specific spatial separation between the two ligands, a critical parameter for optimizing the formation of a productive ternary complex.
-
Amine (-NH2) Group: The primary amine serves as a versatile reactive handle for conjugation to the warhead or the E3 ligase ligand. It readily forms stable amide bonds with carboxylic acids, a common functional group in small molecule inhibitors, through standard peptide coupling reactions.
-
Maleimide (Mal) Group: The maleimide moiety is a highly specific electrophile that reacts efficiently with thiol (sulfhydryl) groups, most notably the side chain of cysteine residues in proteins. This reaction, a Michael addition, forms a stable covalent thioether bond under mild physiological conditions (pH 6.5-7.5). In PROTAC synthesis, the maleimide can be used to conjugate to a warhead or E3 ligase ligand that contains a thiol group.
The likely chemical structure of this compound is depicted below, inferred from its constituent parts.
Caption: Inferred structure of the this compound linker.
Quantitative Impact of PEG Linkers on PROTAC Performance
Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker
| Compound | Linker | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | >1000 | ~80 |
| NC-1 (non-covalent analog) | PEG6 | 2.2 | 97 |
This data is for a reversible covalent BTK PROTAC (RC-1) and its non-covalent counterpart (NC-1), both utilizing a PEG6 linker. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
Experimental Protocols
Synthesis of this compound from m-PEG5-amine
This protocol describes a general method for the synthesis of a maleimide-functionalized PEG linker from its amine precursor.
Materials:
-
m-PEG5-amine
-
Maleic anhydride (B1165640)
-
Acetic anhydride
-
Triethylamine
-
Sodium acetate (B1210297)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
Procedure:
-
Formation of the Maleamic Acid: Dissolve m-PEG5-amine (1 equivalent) in anhydrous toluene. Add a solution of maleic anhydride (1.1 equivalents) in anhydrous toluene dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by TLC or LC-MS.
-
Cyclization to the Maleimide: To the reaction mixture, add acetic anhydride (1.5 equivalents) and sodium acetate (0.3 equivalents). Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.
Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, first by conjugating a POI ligand with a carboxylic acid to the amine end of the linker, followed by conjugation of a thiol-containing E3 ligase ligand to the maleimide end.
Step 1: Amide Coupling of POI Ligand to the Linker
Reagents and Materials:
-
POI ligand with a carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
Step 2: Thiol-Maleimide Conjugation of E3 Ligase Ligand
Reagents and Materials:
-
POI-linker intermediate (1.0 eq)
-
E3 ligase ligand with a thiol group (1.1 eq)
-
Phosphate (B84403) buffer (pH 6.5-7.5)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the POI-linker intermediate in a minimal amount of DMF or DMSO.
-
Dissolve the thiol-containing E3 ligase ligand in phosphate buffer (pH 6.5-7.5).
-
Add the solution of the POI-linker intermediate to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Signaling Pathway and Experimental Workflow Visualization
BRD4 Degradation and Downstream c-Myc Signaling
A common target for PROTAC-mediated degradation is the bromodomain and extraterminal domain (BET) protein BRD4, a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-Myc. Degradation of BRD4 leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its effect on c-Myc signaling.
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.
Caption: A generalized experimental workflow for the development and evaluation of a PROTAC.
Conclusion
The this compound linker is a powerful tool in the rational design of PROTACs. Its constituent parts—the methoxy-capped PEG5 chain, the amine handle, and the thiol-reactive maleimide group—provide a strategic combination of properties to enhance solubility, facilitate modular synthesis, and enable precise conjugation. The defined length of the PEG5 linker is a critical parameter for optimizing the geometry of the ternary complex, which is essential for efficient protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in developing novel therapeutics with superior potency, selectivity, and drug-like properties.
References
The Pivotal Role of PEG Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol) (PEG) linkers are a cornerstone of modern targeted drug delivery systems. Their unique physicochemical properties enable the transformation of therapeutic agents with suboptimal pharmacokinetic profiles into effective, target-specific treatments. This technical guide provides a comprehensive overview of the role of PEG linkers, detailing their chemical diversity, impact on drug pharmacokinetics and pharmacodynamics, and the methodologies for their synthesis and characterization. We delve into the structural variations of PEG linkers, from linear to branched architectures, and the strategic use of cleavable and non-cleavable conjugation chemistries. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways to aid in the rational design of next-generation targeted therapeutics.
Introduction: The Significance of PEGylation in Drug Delivery
The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has revolutionized the field of drug delivery.[1][2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a drug molecule or a drug carrier, imparts several advantageous properties.[1][3] These benefits collectively address many of the challenges associated with the systemic administration of therapeutic agents, particularly in the context of targeted drug delivery to diseased tissues such as tumors.
The primary advantages of utilizing PEG linkers in drug delivery systems include:
-
Improved Solubility: PEG's hydrophilic nature can significantly enhance the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3]
-
Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the conjugated molecule, masking it from the immune system and reducing the likelihood of an antigenic response.
-
Enhanced Stability: This "stealth" effect also protects the therapeutic payload from enzymatic degradation and opsonization, leading to increased stability in the circulatory system.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the drug conjugate, PEGylation reduces its renal clearance, thereby extending its circulation half-life from minutes to hours or even days. This prolonged circulation time is crucial for passive targeting strategies.
The Chemistry of PEG Linkers: A Versatile Toolkit for Bioconjugation
The versatility of PEG linkers stems from the wide array of chemical structures and functional groups available for conjugation. The choice of PEG linker architecture and its terminal reactive groups is critical in dictating the properties and performance of the final drug conjugate.
Structural Diversity of PEG Linkers
PEG linkers can be broadly categorized based on their overall structure:
-
Linear PEGs: These are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units. They are widely used to connect two functional groups.
-
Branched PEGs: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the circulation half-life. Branched PEGs can also offer improved shielding of the conjugated molecule.
-
Multi-arm PEGs: These are a more complex form of branched PEGs, with three or more arms, often used for creating multifunctional conjugates or for surface modification of nanoparticles.
Functional Groups for Conjugation
The terminal ends of PEG chains can be functionalized with a variety of reactive groups to enable covalent attachment to specific functional groups on drugs, proteins, or nanoparticles. The choice of functional group is dictated by the available reactive sites on the molecule to be conjugated and the desired stability of the resulting linkage.
Table 1: Common Functional Groups on PEG Linkers and Their Target Moieties
| Functional Group on PEG | Target Functional Group on Molecule | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Highly reactive with primary amines (e.g., lysine (B10760008) residues in proteins). Stable bond. |
| Maleimide (B117702) | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific reaction with thiols (e.g., cysteine residues in proteins). Forms a stable covalent bond. |
| Azide (B81097) (-N₃) | Alkyne (e.g., DBCO, BCN) | Triazole | Used in "click chemistry" (copper-catalyzed or strain-promoted). Highly specific and bioorthogonal. |
| Alkyne | Azide (-N₃) | Triazole | Partner for azide in click chemistry reactions. |
| Hydrazide | Aldehyde/Ketone | Hydrazone | Forms a pH-sensitive hydrazone bond, which is stable at neutral pH but cleaves in acidic environments. |
| Thiol (-SH) | Maleimide, Disulfide | Thioether, Disulfide | Can react with maleimides or form a redox-sensitive disulfide bond. |
Cleavable vs. Non-Cleavable Linkers
A critical design consideration is whether the PEG linker should be cleavable or non-cleavable.
-
Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier. The drug is typically released upon the complete degradation of the carrier, for instance, within the lysosome. This strategy offers high stability in circulation but relies on the cellular machinery for drug release.
-
Cleavable Linkers: These are designed to break under specific physiological conditions, allowing for controlled drug release at the target site. This "smart" release mechanism can enhance the therapeutic index by minimizing off-target toxicity. Common cleavage triggers include:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher.
-
Enzyme-Sensitive Linkers (e.g., Peptide sequences): These linkers incorporate specific peptide sequences that are substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells (e.g., cathepsins).
-
Impact of PEG Linker Properties on Drug Delivery Performance: Quantitative Insights
The length, architecture, and cleavability of the PEG linker have a profound impact on the pharmacokinetic and pharmacodynamic properties of the drug conjugate. The following tables summarize quantitative data from various studies, providing a basis for rational linker design.
Effect of PEG Linker Length and Architecture on Pharmacokinetics
Longer and more branched PEG chains generally lead to a longer circulation half-life and reduced clearance. However, there is a trade-off, as excessively long PEG chains can sometimes hinder cellular uptake and reduce in vitro potency.
Table 2: Comparative Pharmacokinetic Parameters of PEGylated Molecules
| Molecule | PEG Linker Type | PEG Molecular Weight (kDa) | Half-Life (t½) | Reference |
| Affibody-Drug Conjugate | None | - | 19.6 min | |
| Affibody-Drug Conjugate | Linear | 4 | 49.2 min (2.5-fold increase) | |
| Affibody-Drug Conjugate | Linear | 10 | 219.0 min (11.2-fold increase) | |
| rhTIMP-1 | None | - | 1.1 h | |
| rhTIMP-1 | Linear | 20 | 28 h (25-fold increase) | |
| DNA Polyplex | Linear | 2 | - | |
| DNA Polyplex | Linear | 5 | - | |
| DNA Polyplex | Linear | 10 | - | |
| DNA Polyplex | Linear | 20 | - | |
| DNA Polyplex | Linear | 30 | Maximally blocked liver uptake | |
| TNF Nanobody | Linear | 40 (1 x 40) | - | |
| TNF Nanobody | Branched | 40 (2 x 20) | Superior PK profile vs. linear | |
| TNF Nanobody | Branched | 40 (4 x 10) | Superior PK profile vs. linear |
Effect of PEG Linker Length on In Vitro Efficacy
The impact of PEG linker length on in vitro cytotoxicity can vary depending on the specific drug, target, and cell type. While some studies show minimal effect, others demonstrate a decrease in potency with increasing PEG length, likely due to steric hindrance.
Table 3: Comparative In Vitro Cytotoxicity (IC50) of PEGylated Drug Conjugates
| Drug Conjugate | PEG Linker Length | Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | No PEG | SKOV-3 | ~0.1 | |
| Affibody-MMAE | 4 kDa PEG | SKOV-3 | ~0.45 (4.5-fold decrease) | |
| Affibody-MMAE | 10 kDa PEG | SKOV-3 | ~2.2 (22-fold decrease) | |
| Anti-CD30 ADC | PEG2 | - | ~10 | |
| Anti-CD30 ADC | PEG4 | - | ~7 | |
| Anti-CD30 ADC | PEG8 | - | ~5 | |
| Anti-CD30 ADC | PEG12 | - | ~5 | |
| Anti-CD30 ADC | PEG24 | - | ~5 |
Performance of Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker significantly influences the drug release mechanism and the potential for off-target toxicity.
Table 4: Qualitative Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Drug Release Mechanism | Triggered by specific stimuli (pH, redox, enzymes) | Requires lysosomal degradation of the antibody/carrier |
| Plasma Stability | Generally lower, risk of premature release | Generally higher, more stable in circulation |
| Bystander Effect | Possible if the released drug is membrane-permeable | Less likely, as the drug is released with a charged amino acid residue |
| Therapeutic Window | Can be narrower due to potential off-target toxicity | Can be wider due to higher stability |
| Examples | Hydrazone, Disulfide, Valine-Citrulline | Thioether (e.g., from SMCC linker) |
Key Biological Pathways in Targeted Drug Delivery
The efficacy of a PEGylated drug delivery system is intimately linked to its interaction with biological systems at the cellular and subcellular levels. Understanding these pathways is crucial for designing effective targeted therapies.
The Enhanced Permeability and Retention (EPR) Effect: Passive Targeting to Tumors
The prolonged circulation of PEGylated nanoparticles and macromolecular drugs allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Tumor blood vessels are often leaky with wide fenestrations, and the tumor tissue has poor lymphatic drainage. This combination of factors leads to the preferential accumulation and retention of large molecules and nanoparticles in the tumor interstitium.
Cellular Uptake: Navigating the Cell Membrane
Once accumulated in the tumor tissue, the drug carrier must be internalized by the cancer cells. The primary mechanism for the uptake of nanoparticles is endocytosis. The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle.
-
Clathrin-Mediated Endocytosis (CME): This is a common pathway for the uptake of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that deliver their contents to early endosomes.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often exploited by smaller nanoparticles and can sometimes bypass the degradative lysosomal pathway.
Intracellular Trafficking and Drug Release
Following endocytosis, the drug carrier is typically trafficked through the endo-lysosomal pathway. The pH within these compartments progressively decreases, which can trigger the cleavage of pH-sensitive linkers and subsequent drug release. For the drug to reach its intracellular target (e.g., the nucleus for DNA-damaging agents), it must escape the endosome or lysosome before it is degraded.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PEGylated drug delivery systems.
Protocol for PEGylation of a Protein with an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein to be PEGylated (e.g., antibody)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by using a desalting column or by dialyzing the reaction mixture against PBS.
-
Characterization: Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), and determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., TNBSA assay for remaining primary amines).
Protocol for Conjugation of a Drug to a Thiol-Containing PEG Linker via Maleimide Chemistry
This protocol describes the conjugation of a drug to a PEG linker that has been functionalized with a maleimide group, which reacts specifically with a thiol group on the drug molecule.
Materials:
-
Maleimide-PEG-Drug construct
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. Dissolve the Maleimide-PEG-Drug in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.1- to 1.5-fold molar excess of the Maleimide-PEG-Drug solution to the solution of the thiol-containing molecule.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress by HPLC.
-
Purification: Purify the PEGylated conjugate by reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., LC-MS) and HPLC.
Protocol for Copper-Free Click Chemistry PEGylation
This protocol describes the conjugation of a DBCO-functionalized PEG linker to an azide-containing molecule, a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
Materials:
-
Azide-functionalized molecule
-
DBCO-PEG linker
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the DBCO-PEG linker in the reaction buffer.
-
Conjugation Reaction: Mix the reactants at a desired molar ratio (typically a slight excess of one reactant is used to drive the reaction to completion).
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by HPLC or LC-MS.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials.
-
Characterization: Characterize the final product by mass spectrometry and other analytical techniques to confirm successful conjugation.
Protocol for Characterizing PEGylated Nanoparticles by Dynamic Light Scattering (DLS) and Zeta Potential
DLS and zeta potential measurements are essential for characterizing the size distribution and surface charge of PEGylated nanoparticles.
Materials:
-
PEGylated nanoparticle suspension
-
High-purity water or appropriate buffer (e.g., 10 mM NaCl)
-
DLS instrument with a zeta potential measurement capability
-
Disposable cuvettes and zeta cells
Procedure for DLS (Size Measurement):
-
Sample Preparation: Dilute the nanoparticle suspension in filtered (0.22 µm filter) high-purity water or buffer to an appropriate concentration to achieve a count rate between 100 and 500 kcps.
-
Measurement: Transfer the diluted sample to a clean, dust-free DLS cuvette. Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). Perform at least three measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
Procedure for Zeta Potential (Surface Charge Measurement):
-
Sample Preparation: Prepare the sample in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Measurement: Load the sample into a clean zeta cell, ensuring there are no air bubbles. Place the cell in the instrument and allow it to equilibrate. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Data Analysis: Report the average zeta potential in millivolts (mV). Successful PEGylation should result in a zeta potential closer to neutral compared to the unmodified nanoparticle.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design and development of targeted drug delivery systems. Their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents has led to the successful clinical translation of numerous PEGylated drugs. The continued development of novel PEG linker architectures, including more sophisticated cleavable systems and multi-functionalized constructs, will undoubtedly lead to the creation of even more effective and safer targeted therapies. The rational design of PEGylated drug delivery systems, guided by a thorough understanding of the interplay between linker chemistry, biology, and pharmacology, as detailed in this guide, will be paramount to advancing the field of nanomedicine and improving patient outcomes.
References
An In-depth Technical Guide to the Bioconjugation Mechanism of m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of bioconjugation utilizing the heterobifunctional linker, m-PEG5-amino-Mal. This linker, featuring a methoxy-polyethylene glycol (PEG) spacer of five units, is equipped with two distinct reactive moieties: a maleimide (B117702) group and an amine group. This dual functionality allows for the sequential and controlled conjugation of two different biomolecules, a critical capability in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated diagnostic agents.
Core Chemistry of this compound Bioconjugation
The versatility of this compound lies in the orthogonal reactivity of its terminal functional groups. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins and peptides. The terminal primary amine, on the other hand, can form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. The strategic separation of these reactivities, largely governed by pH control, enables a precise, two-step conjugation process.
Maleimide-Thiol Conjugation: A Michael Addition Reaction
The conjugation of the maleimide moiety proceeds through a Michael addition reaction. In this mechanism, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond.[1]
This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2] This high degree of selectivity is fundamental to achieving site-specific modifications on complex biomolecules like antibodies, where both amine and thiol groups are present.
Amine-NHS Ester Conjugation: Nucleophilic Acyl Substitution
The primary amine of the this compound linker reacts with NHS esters via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[3]
The efficiency of this reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is between 7.2 and 9.[4] At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction and can reduce conjugation efficiency.
Quantitative Data on Bioconjugation Reactions
The efficiency and kinetics of the bioconjugation reactions are influenced by several factors, including pH, temperature, reactant concentrations, and the specific properties of the biomolecules being conjugated. The following tables summarize key quantitative parameters for the maleimide-thiol and amine-NHS ester reactions.
| Parameter | Maleimide-Thiol Conjugation | Amine-NHS Ester Conjugation | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 9.0 | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | 30-60 minutes at room temperature or 2 hours on ice | |
| Selectivity | Highly selective for thiols over amines at pH 6.5-7.5 | Reactive with primary amines | |
| Bond Type | Stable thioether bond | Stable amide bond |
| Condition | Effect on Maleimide-Thiol Reaction | Effect on Amine-NHS Ester Reaction | Reference(s) |
| pH < 6.5 | Slower reaction rate due to protonation of the thiol group. | Inefficient reaction due to protonation of the amine group. | |
| pH > 7.5 | Increased risk of reaction with primary amines and hydrolysis of the maleimide ring. | Increased rate of NHS ester hydrolysis, reducing conjugation efficiency. | |
| Presence of Reducing Agents (e.g., DTT, TCEP) | DTT must be removed prior to conjugation. TCEP can be present in molar excess. | Not directly impactful, but should be removed if subsequent thiol conjugation is planned. | |
| Organic Solvents (e.g., DMSO, DMF) | Can be used to dissolve hydrophobic maleimide reagents. Final concentration should be <10%. | Can be used to dissolve NHS esters. Final concentration should be <10%. |
Experimental Protocols
The heterobifunctional nature of this compound lends itself to a sequential, two-step conjugation protocol. This approach allows for the controlled assembly of complex bioconjugates. The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or a fluorescent probe) using an NHS-ester activated molecule and this compound.
Step 1: Reaction of an Amine-Containing Molecule with an NHS Ester
This step involves the conjugation of the first molecule (containing a primary amine) to an NHS-ester functionalized partner. For the purpose of this guide, we will consider the reaction of an antibody with an NHS-ester activated payload.
Materials:
-
Antibody in a non-amine containing buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated molecule (e.g., drug, biotin, fluorophore)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reactants:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a non-amine containing buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Immediately before use, dissolve the NHS-ester activated molecule in DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the NHS-ester stock solution to the antibody solution with gentle stirring. A 20-fold molar excess of the NHS-ester is typically used to achieve a labeling of 4-6 molecules per antibody. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Remove the excess, unreacted NHS-ester and quenching agent using a desalting column or by dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.0-7.5).
-
Step 2: Reaction of the Maleimide-Activated Intermediate with a Thiol-Containing Molecule
This step involves the conjugation of the maleimide-activated intermediate from Step 1 with a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated intermediate from Step 1
-
Thiol-containing molecule (e.g., peptide, drug, oligonucleotide)
-
Buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP), if necessary
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reactants:
-
The maleimide-activated intermediate should be in a buffer at pH 7.0-7.5.
-
If the thiol-containing molecule has disulfide bonds, these must be reduced to free thiols. Incubate the molecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule in a degassed buffer at pH 7.0-7.5.
-
Add the thiol-containing molecule solution to the maleimide-activated intermediate solution. A 10 to 20-fold molar excess of the maleimide-activated intermediate to the thiol-containing molecule is recommended.
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent molecule.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove unreacted molecules and byproducts using a suitable method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
-
Visualizations of Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate using a heterobifunctional PEG linker.
References
An In-depth Technical Guide to the Maleimide-Thiol Reaction Chemistry of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry, reaction kinetics, and practical considerations for the use of heterobifunctional methoxy-polyethylene glycol-amine-maleimide (m-PEG-amino-Mal) linkers, with a focus on a PEG5 spacer, in bioconjugation.
Introduction to m-PEG5-amino-Mal Chemistry
The maleimide-thiol reaction is a cornerstone of bioconjugation, enabling the site-specific and covalent linkage of molecules under mild conditions. Heterobifunctional linkers, such as those containing a polyethylene (B3416737) glycol (PEG) spacer, a reactive maleimide (B117702) group, and a terminal amine, offer remarkable versatility in the synthesis of complex bioconjugates. The this compound linker combines the desirable properties of PEG, including increased solubility and reduced immunogenicity of the conjugate, with the highly selective reactivity of the maleimide group towards thiol-containing molecules like cysteine residues in proteins. The additional primary amine provides a further point of conjugation, allowing for the creation of intricate molecular architectures.
The Core Reaction: Maleimide-Thiol Michael Addition
The fundamental reaction underpinning the utility of this compound is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the carbons of the double bond, resulting in the formation of a stable thioether bond.
The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring specific conjugation to cysteine residues over lysine (B10760008) residues in proteins.
Quantitative Data on Reaction Parameters
Table 1: Influence of pH on Maleimide-Thiol Reaction Rate
| pH | Relative Reaction Rate | Key Considerations |
| < 6.5 | Slow | The concentration of the reactive thiolate anion is low, leading to a slower reaction. |
| 6.5 - 7.5 | Optimal | Balances high thiol reactivity with minimal side reactions (e.g., amine reactivity). |
| > 7.5 | Fast | Increased risk of maleimide hydrolysis and competitive reaction with primary amines. |
Table 2: Stability of the Thioether Linkage
| Condition | Half-life of Thioether Bond | Notes |
| Physiological (pH 7.4) | Hours to Days | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment and steric factors. |
| Post-hydrolysis | Significantly Increased | Hydrolysis of the succinimide (B58015) ring opens the ring to form a stable derivative that is resistant to the retro-Michael reaction. |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in bioconjugation.
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)
-
This compound
-
Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any extraneous thiol-containing compounds. If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS at pH 7.2).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the linker is fluorescently labeled.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
Protocol for a Two-Step Conjugation Using the Amine and Maleimide Functionalities
This protocol describes the conjugation of a carboxyl-containing molecule to the amine of this compound, followed by conjugation to a thiol-containing protein.
Step 1: Amine-Carboxyl Coupling
-
Activation of Carboxyl Group: Activate the carboxyl group of the molecule to be conjugated using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS chemistry) in an appropriate buffer.
-
Reaction with this compound: Add the this compound to the activated molecule. The primary amine of the PEG linker will react with the activated carboxyl group to form a stable amide bond.
-
Purification: Purify the resulting maleimide-functionalized molecule to remove excess reagents.
Step 2: Maleimide-Thiol Conjugation
-
Follow the general protocol outlined in section 4.1 to conjugate the purified maleimide-functionalized molecule to a thiol-containing protein.
Mandatory Visualizations
Signaling Pathway Diagram
While this compound is a synthetic linker and not directly involved in intracellular signaling, it is a critical tool for creating probes to study such pathways. The following diagram illustrates a conceptual use case in targeted drug delivery, where the linker is used to create an antibody-drug conjugate (ADC) that targets a cancer cell surface receptor, leading to internalization and drug release.
Caption: Conceptual workflow of an ADC utilizing a PEG linker.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the synthesis and purification of a protein conjugate using this compound.
An In-depth Technical Guide to the Solubility and Stability of m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of m-PEG5-amino-Mal, a heterobifunctional linker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for optimizing reaction conditions, formulation, and storage to ensure the integrity and performance of the final bioconjugate.
Core Properties of this compound
This compound consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units, an amine group for conjugation, and a maleimide (B117702) moiety for thiol-reactive coupling. The PEG chain enhances hydrophilicity, which generally improves the solubility of the molecule and its conjugates in aqueous media. The maleimide group, while highly reactive towards sulfhydryl groups, is susceptible to hydrolysis, which is a key consideration for its stability.
Solubility Profile
The hydrophilic nature of the PEG chain in this compound dictates its solubility. Generally, short-chain PEG-maleimide compounds exhibit good solubility in a range of aqueous and organic solvents, which is crucial for their application in bioconjugation, which often involves both aqueous buffers and organic co-solvents.
While specific quantitative solubility data for this compound is not extensively published, data from technical datasheets of structurally similar short-chain m-PEG-maleimide compounds provide a reliable estimate.
Table 1: Representative Solubility of m-PEG-Maleimide Compounds
| Solvent | Solubility (mg/mL) | Remarks |
| Water | > 10[1][2] | The hydrophilic PEG backbone imparts good water solubility. |
| Dimethyl Sulfoxide (DMSO) | > 10[1][2] | Commonly used as a stock solution solvent. Hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended[3]. |
| Chloroform (CHCl₃) | > 10 | Soluble in chlorinated organic solvents. |
| Dichloromethane (DCM) | Soluble | Good solubility is reported for various m-PEG-maleimides. |
| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions. |
| Ethanol | Soluble | Soluble in polar protic solvents. |
| Diethyl Ether | Insoluble | Generally insoluble in non-polar ethers. |
Stability Profile
The stability of this compound is primarily governed by the maleimide ring's susceptibility to hydrolysis. This reaction is highly dependent on pH and temperature. The hydrolysis of the maleimide ring results in the formation of a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiol groups.
pH-Dependent Hydrolysis
The maleimide group is most stable at acidic to neutral pH (pH < 7.5) and becomes increasingly unstable as the pH becomes more alkaline.
-
Acidic Conditions (pH < 6.5): The hydrolysis rate is significantly slower, preserving the maleimide's reactivity. The reaction rate is largely independent of pH below pH 4.
-
Neutral Conditions (pH 6.5 - 7.5): This is the optimal pH range for the reaction between maleimides and thiols, as the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines. However, hydrolysis still occurs and can compete with the conjugation reaction over extended periods.
-
Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly due to the higher concentration of hydroxide (B78521) ions, which act as a nucleophile attacking the maleimide ring.
Table 2: Representative Stability Data for PEG-Maleimide and Related Compounds
| Compound/Linkage | Condition | Observation/Half-life (t½) | Remarks |
| Maleimide-PEG6 ADC | pH 7.4, 37°C | ~30% hydrolysis over 16 hours | Demonstrates the rate of hydrolysis of the succinimide (B58015) ring post-conjugation. |
| N-ethylmaleimide | pH 7-9 | Rate is proportional to OH⁻ concentration | A model for the general behavior of the maleimide ring. |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | t½ ≈ 27 hours | Represents the stability of the thioether conjugate against hydrolysis. |
| "Self-hydrolysing" maleimide conjugate | pH 8, 37°C | No measurable drug loss over two weeks | Demonstrates that ring-opened conjugates are highly stable. |
Temperature and Storage
As with most chemical reactions, the rate of maleimide hydrolysis is accelerated at higher temperatures. For optimal stability, this compound and its solutions should be stored at low temperatures.
-
Solid Form: Store desiccated at -20°C for long-term stability (e.g., > 6 months).
-
In Solution: Prepare fresh solutions immediately before use. If short-term storage is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C. Avoid storing in aqueous buffers, especially at neutral or alkaline pH.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Ensure enough solid is present to maintain saturation even after some material dissolves.
-
-
Equilibration:
-
Agitate the vials on a shaker at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a suitable filter plate (e.g., MultiScreen Solubility filter plate).
-
-
Quantification:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method with UV or Charged Aerosol Detection (CAD) to determine the concentration.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Protocol for Stability Assessment (HPLC-Based Hydrolysis Assay)
This protocol assesses the stability of the maleimide group in aqueous solution over time by quantifying its degradation.
Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Initiation of Stability Study:
-
Dilute the stock solution into each of the aqueous buffers to a final known concentration (e.g., 1 mg/mL).
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solutions at a constant, controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
If necessary, quench the hydrolysis by adding an acid (e.g., formic acid) to lower the pH.
-
Store samples at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact this compound from its hydrolysis product (maleamic acid).
-
Monitor the elution profile with a UV detector (maleimides typically absorb around 300 nm, which disappears upon ring opening).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact compound relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and calculate the half-life (t½) at each pH and temperature condition.
-
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the hydrolytic stability of the maleimide group.
Logical Pathways of Maleimide Reactivity and Degradation
The maleimide moiety is at a critical juncture of competing reaction pathways: the desired conjugation reaction and the undesired hydrolysis. Post-conjugation, the resulting thioether bond also has its own stability considerations, primarily related to hydrolysis of the succinimide ring and the potential for a retro-Michael reaction.
Diagram 3: Competing Reaction Pathways for Maleimides
Caption: Logical diagram of the competing pathways for a maleimide linker.
Conclusion
The solubility and stability of this compound are critical parameters for its successful application in bioconjugation. Its PEG component provides excellent solubility in a variety of solvents suitable for bioconjugation protocols. The primary stability concern is the hydrolysis of the maleimide ring, which is highly pH-dependent and can be mitigated by working in a pH range of 6.5-7.5 and by using the reagent promptly after its preparation in aqueous solutions. By understanding and controlling these factors through the application of robust experimental protocols, researchers can ensure the efficient and reliable synthesis of well-defined bioconjugates for therapeutic and research applications.
References
The Pivotal Role of the PEG5 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of bioconjugates is paramount to their success. The linkage of potent payloads, such as cytotoxic agents in antibody-drug conjugates (ADCs) or E3 ligase recruiters in proteolysis-targeting chimeras (PROTACs), to biomolecules demands a sophisticated approach. The choice of a chemical linker is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. Among the arsenal (B13267) of available linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer has emerged as a cornerstone, with the PEG5 variant offering a unique balance of properties for a wide range of applications.
This in-depth technical guide explores the multifaceted benefits of incorporating a PEG5 spacer in bioconjugation. It provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Functions and Advantages of the PEG5 Spacer
The incorporation of a discrete PEG5 spacer, consisting of five ethylene (B1197577) glycol units, into a bioconjugate imparts several critical advantages that address common challenges in drug development.[1]
Enhanced Hydrophilicity and Solubility
Many potent small molecule drugs are hydrophobic, which can lead to aggregation and poor solubility of the resulting bioconjugate.[2] The hydrophilic nature of the PEG5 spacer significantly improves the overall water solubility of the conjugate, mitigating the risk of aggregation and facilitating easier formulation and handling.[1] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their physical stability.
Reduced Aggregation and Immunogenicity
By virtue of its hydrophilicity and flexible chain structure, the PEG5 spacer can create a "hydration shell" around the bioconjugate. This molecular shielding masks the hydrophobic payload, reducing the propensity for non-specific interactions and aggregation. Furthermore, this shielding can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the potential for an undesirable immune response.
Improved Pharmacokinetics
The PEG5 spacer contributes to an improved pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius and the hydrophilic shield can reduce renal clearance and recognition by the reticuloendothelial system, leading to a prolonged circulation half-life. This extended exposure can result in greater accumulation of the therapeutic at the target site, enhancing its efficacy. Studies have shown that longer PEG chains can lead to improved drug exposure.
Minimized Steric Hindrance
The defined and flexible nature of the PEG5 spacer provides optimal spatial separation between the biomolecule and the conjugated payload. This separation is critical to preserve the biological activity of the parent molecule, such as the antigen-binding affinity of an antibody, by preventing the payload from sterically hindering the binding site.
Biocompatibility
PEG is a well-established, non-toxic, and biocompatible polymer that is approved for in vivo applications, making it a safe and reliable choice for therapeutic bioconjugates.
Quantitative Impact of PEG Spacers
The length of the PEG spacer can significantly influence the biological and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation. While not all data is specific to PEG5, it provides a clear indication of the trends observed with varying PEG chain lengths.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| Bioconjugate | PEG Spacer Length | Target Cell Line | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | PC-3 | 3.1 ± 0.2 | |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | PC-3 | 3.9 ± 0.3 | |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | PC-3 | 5.4 ± 0.4 | |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | PC-3 | 5.8 ± 0.3 | |
| ZHER2-SMCC-MMAE (Affibody-drug conjugate) | None | SKOV-3 | ~5 | |
| ZHER2-PEG4K-MMAE (Affibody-drug conjugate) | 4 kDa PEG | SKOV-3 | ~32.5 | |
| ZHER2-PEG10K-MMAE (Affibody-drug conjugate) | 10 kDa PEG | SKOV-3 | ~112.5 |
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (Biodistribution)
| Radiotracer | PEG Spacer Length | Organ | Uptake (%ID/g at 2h p.i.) | Reference |
| 68Ga-NOTA-PEG3-RM26 (Bombesin analog) | PEG3 | PC-3 Tumor | 4.6 ± 0.6 | |
| 68Ga-NOTA-PEG3-RM26 (Bombesin analog) | PEG3 | BT-474 Tumor | 2.8 ± 0.4 | |
| 68Ga-NOTA-PEG3-RM26 (Bombesin analog) | PEG3 | Liver | Low | |
| 68Ga-NOTA-PEG4-RM26 (Bombesin analog) | PEG4 | Liver | Higher than PEG3 | |
| 68Ga-NOTA-PEG6-RM26 (Bombesin analog) | PEG6 | Liver | Higher than PEG3 |
Experimental Protocols
The versatility of the PEG5 spacer is realized through its incorporation into heterobifunctional linkers, which possess two different reactive groups for the sequential conjugation of distinct molecules. Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting sulfhydryl groups (e.g., from reduced cysteine residues).
Protocol 1: Two-Step Antibody-Drug Conjugation using a Heterobifunctional NHS-PEG5-Maleimide Linker
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody via an NHS-PEG5-maleimide linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG5-maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Antibody Modification with the NHS-PEG5-Maleimide Linker
-
Preparation of Reagents:
-
Equilibrate the NHS-PEG5-maleimide linker to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a stock solution of the NHS-PEG5-maleimide linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction between the NHS ester and primary amines.
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEG5-maleimide linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Purification of the Maleimide-Activated Antibody:
-
Remove the excess, unreacted NHS-PEG5-maleimide linker using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Conjugation of the Thiol-Containing Drug to the Maleimide-Activated Antibody
-
Preparation of the Thiol-Containing Drug:
-
Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved thiol-containing drug to the purified maleimide-activated antibody. A molar excess of the drug is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if the drug is light-sensitive.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide (B117702) groups, a quenching reagent such as cysteine or N-acetylcysteine can be added.
-
-
Purification of the Final ADC:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, size-exclusion high-performance liquid chromatography (SE-HPLC), and hydrophobic interaction chromatography (HIC-HPLC).
-
Protocol 2: Site-Specific Antibody Conjugation using an Azido-PEG5-NHS Ester and Click Chemistry
This protocol outlines a site-specific conjugation strategy using an Azido-PEG5-NHS ester followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.
Materials:
-
Antibody with a site-specifically introduced alkyne group (e.g., via unnatural amino acid incorporation)
-
Azido-PEG5-NHS ester
-
Cytotoxic drug functionalized with a DBCO or BCN group for SPAAC
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
SEC column for purification
Procedure:
Step 1: Introduction of the Azide Moiety to the Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a suitable concentration.
-
-
Reaction with Azido-PEG5-NHS Ester:
-
Prepare a fresh stock solution of Azido-PEG5-NHS ester in anhydrous DMSO.
-
Add a molar excess of the Azido-PEG5-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess Azido-PEG5-NHS ester by SEC or dialysis.
-
Step 2: Click Chemistry Conjugation
-
Preparation of the Drug:
-
Dissolve the DBCO- or BCN-functionalized cytotoxic drug in a compatible solvent.
-
-
SPAAC Reaction:
-
Add the functionalized drug to the azide-modified antibody.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC.
-
Characterize the conjugate for DAR, purity, and aggregation.
-
Visualizing Key Processes in Bioconjugation
Diagrams generated using the DOT language provide a clear visual representation of complex workflows and biological pathways.
Caption: General workflow for the production of an antibody-drug conjugate (ADC) using a PEG5 linker.
Caption: Simplified signaling pathway of ADC internalization, trafficking, and payload-induced cell death.
Caption: Mechanism of action for a PROTAC, highlighting the role of the PEG5 linker in forming the ternary complex.
Conclusion
The PEG5 spacer is a powerful tool in the bioconjugation toolkit, offering a multitude of benefits that address key challenges in the development of sophisticated biotherapeutics. Its ability to enhance solubility, reduce aggregation, improve pharmacokinetic profiles, and minimize steric hindrance makes it an invaluable component in the design of antibody-drug conjugates, PROTACs, and other complex biological molecules. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug developers to effectively harness the potential of PEG5 spacers in their bioconjugation strategies, ultimately contributing to the creation of more effective and safer therapies.
References
Methodological & Application
Application Notes and Protocols for m-PEG5-amino-Mal Conjugation to Cysteine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins and peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, leading to homogenous products with preserved biological activity. The use of methoxy (B1213986) PEG maleimide (B117702) (m-PEG-Mal) reagents, such as m-PEG5-amino-Mal, allows for a highly specific and efficient reaction with the sulfhydryl group of cysteine residues via a Michael addition reaction. This application note provides a detailed protocol for the conjugation of this compound to a cysteine side chain, including reaction conditions, purification, and characterization methods.
Data Presentation
The efficiency and outcome of the this compound conjugation to cysteine residues are influenced by several key experimental parameters. The following table summarizes typical reaction conditions and expected outcomes based on literature data.
| Parameter | Typical Range/Value | Expected Outcome & Remarks |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing maleimide hydrolysis.[1] |
| Temperature | 4°C to 25°C | Lower temperatures can help to minimize side reactions.[1] |
| Reaction Time | 1 - 4 hours | Can be optimized depending on the specific protein and PEG reagent.[1] |
| Stoichiometry (m-PEG-Mal:Protein) | 5:1 to 20:1 molar excess | A 10- to 20-fold molar excess generally yields sufficient conjugation.[2] |
| Conjugation Efficiency | >70% - ~100% | High efficiency is achievable with optimized conditions. |
| Stability of Thioether Bond | Stable under physiological conditions | The resulting thioether bond is generally stable, though retro-Michael reactions can occur. |
Experimental Protocols
This section details the key experimental protocols for the conjugation of this compound to a protein containing an accessible cysteine residue.
Materials
-
Protein with an accessible cysteine residue
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reaction Buffer: Thiol-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Reagent: L-cysteine or N-acetyl cysteine
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Ion-Exchange Chromatography - IEX)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio between 5:1 and 20:1 (PEG:protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the initial this compound concentration.
-
Incubate for 1 hour at room temperature.
-
Protocol 2: Purification of the PEGylated Protein
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified PEGylated protein, which will have a higher molecular weight than the unconjugated protein.
-
-
Ion-Exchange Chromatography (IEX):
-
Depending on the isoelectric point (pI) of the protein and the PEGylated conjugate, either cation or anion exchange chromatography can be used.
-
Equilibrate the IEX column with a low-salt buffer.
-
Load the sample and elute with a salt gradient.
-
Analyze fractions by SDS-PAGE to identify the purified PEGylated protein.
-
Protocol 3: Characterization of the PEGylated Protein
-
SDS-PAGE Analysis:
-
Run samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
The PEGylated protein will show a significant band shift to a higher molecular weight compared to the unreacted protein.
-
-
Mass Spectrometry (MS):
-
Determine the precise molecular weight of the purified conjugate using techniques like MALDI-TOF or ESI-MS to confirm the addition of the PEG moiety.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) to assess the purity of the conjugate and quantify the extent of PEGylation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a cysteine-containing protein, followed by purification and characterization.
References
Application Notes and Protocols for Antibody Labeling with m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a well-established technique for enhancing the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve pharmacokinetics by increasing serum half-life, enhancing stability, and reducing immunogenicity. This document provides a detailed, step-by-step protocol for the site-specific labeling of antibodies with methoxy-PEG5-amino-Maleimide (m-PEG5-amino-Mal), a heterobifunctional linker. This linker allows for the conjugation of the PEG moiety to a free thiol group on the antibody via the maleimide (B117702) group, while the terminal amine group is available for subsequent modification with other molecules of interest, such as small molecule drugs or imaging agents.
Site-specific PEGylation, particularly at cysteine residues, offers greater control over the conjugation process compared to random PEGylation at lysine (B10760008) residues. This results in a more homogeneous product with preserved biological activity. This protocol will cover the reduction of antibody disulfide bonds to generate free thiols, the conjugation reaction with this compound, and the subsequent purification and characterization of the PEGylated antibody.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Protein to be PEGylated |
| This compound | BroadPharm (or equivalent) | PEGylation reagent |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific (or equivalent) | Reducing agent for disulfide bonds |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Standard lab supply | Buffer for antibody solution |
| Conjugation Buffer (e.g., 50 mM Phosphate buffer with 2 mM EDTA, pH 6.5-7.0) | Standard lab supply | Buffer for PEGylation reaction |
| Quenching Solution (e.g., 10 mM L-cysteine) | Standard lab supply | To cap unreacted maleimide groups |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific (or equivalent) | Buffer exchange and removal of excess reagents |
| Size-Exclusion Chromatography (SEC) Column | User-defined (e.g., Superdex 200) | Purification of PEGylated antibody |
| SDS-PAGE Gels (e.g., 4-12% Bis-Tris) | Bio-Rad (or equivalent) | To assess conjugation efficiency |
| Coomassie Brilliant Blue Stain | Standard lab supply | For visualizing proteins on SDS-PAGE gels |
| ELISA Plates and Reagents | User-defined | To determine antibody binding activity |
Step-by-Step Antibody PEGylation Protocol
This protocol is designed for the site-specific conjugation of this compound to a cysteine residue on an antibody.
Step 1: Antibody Preparation and Disulfide Bond Reduction
-
Buffer Exchange: Prepare the antibody in an amine-free buffer, such as PBS. The recommended antibody concentration is between 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it should be exchanged into PBS using a desalting column.
-
Reduction of Disulfide Bonds: To generate free thiol groups for conjugation, the interchain disulfide bonds of the antibody need to be reduced.
-
Add a 10-fold molar excess of TCEP to the antibody solution. For example, for an antibody solution at 1 mg/mL (assuming a molecular weight of 150 kDa, which is ~6.7 µM), add TCEP to a final concentration of 67 µM.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[] This reduction step is best performed in an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
-
-
Removal of Excess TCEP: Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer (pH 6.5-7.0). This step is crucial as residual TCEP can react with the maleimide linker.
Step 2: Conjugation of this compound to the Antibody
-
Prepare the PEGylation Reagent: Immediately before use, dissolve the this compound in the Conjugation Buffer to a stock concentration of 10 mM.
-
PEGylation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the reduced and purified antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[][2] The maleimide group reacts specifically with the free sulfhydryl groups on the antibody to form a stable thioether bond.[3]
Step 3: Quenching and Purification
-
Quench the Reaction: To cap any unreacted maleimide groups, add a quenching solution, such as L-cysteine, to a final concentration of 10 mM. Incubate for 15-30 minutes at room temperature.[]
-
Purification of the PEGylated Antibody: Purify the PEGylated antibody from excess PEG reagent and other reaction byproducts using Size-Exclusion Chromatography (SEC).
-
Equilibrate the SEC column with PBS or another suitable storage buffer.
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the elution profile at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody and the smaller excess PEG reagent.
-
Characterization of the PEGylated Antibody
SDS-PAGE Analysis
-
Principle: SDS-PAGE separates proteins based on their molecular weight. Successful PEGylation will result in an increase in the molecular weight of the antibody, which can be visualized as a band shift on the gel.
-
Protocol:
-
Prepare samples of the unconjugated antibody, the PEGylated antibody, and a molecular weight marker.
-
Run the samples on a 4-12% Bis-Tris SDS-PAGE gel under both reducing and non-reducing conditions.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Expected Results: The PEGylated antibody will migrate slower than the unconjugated antibody. Due to the interaction of PEG with SDS, the apparent molecular weight of the PEGylated antibody on the gel may be higher than its actual molecular weight.
Functional Analysis by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess whether the PEGylated antibody retains its binding affinity to its target antigen.
-
Protocol (Direct ELISA):
-
Coat a 96-well plate with the target antigen and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.
-
Add serial dilutions of both the unconjugated and PEGylated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Expected Results: By comparing the binding curves of the PEGylated and unconjugated antibodies, the impact of PEGylation on antigen binding can be determined.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the antibody PEGylation protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations are generally preferred. |
| TCEP to Antibody Molar Ratio | 10:1 | For reduction of disulfide bonds. |
| Reduction Incubation Time | 30 minutes at room temperature | |
| This compound to Antibody Molar Ratio | 5:1 to 10:1 | This should be optimized for each specific antibody. |
| PEGylation Reaction Time | 1-2 hours at room temperature or overnight at 4°C | |
| PEGylation Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
| Quenching Reagent Concentration | 10 mM L-cysteine | To cap unreacted maleimides. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Site-Specific Peptide Modification using m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, reduced immunogenicity, and protection from proteolytic degradation.[1]
The m-PEG5-amino-Mal reagent is a heterobifunctional linker that enables the covalent attachment of a discrete five-unit PEG chain to a peptide. It features a maleimide (B117702) group that reacts specifically with the thiol group of a cysteine residue, forming a stable thioether bond.[2] This high selectivity allows for precise control over the site of PEGylation, which is crucial for preserving the peptide's biological activity, as random modification can often lead to a loss of function.[3] The terminal amino group on the PEG chain can be used for further conjugation or to introduce other functionalities if desired.
These application notes provide an overview of the use of this compound for site-specific peptide modification, including detailed experimental protocols and expected outcomes.
Key Advantages of Site-Specific PEGylation with this compound
-
Enhanced Half-Life: PEGylation significantly increases the hydrodynamic radius of peptides, reducing renal clearance and extending their circulation time in the body.
-
Improved Solubility: The hydrophilic nature of the PEG chain can substantially increase the solubility of hydrophobic peptides, which can be a major hurdle in formulation development.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide surface, reducing the likelihood of an immune response.
-
Increased Stability: The steric hindrance provided by the PEG chain can protect the peptide from enzymatic degradation.
-
Site-Specificity: The maleimide-thiol reaction allows for precise attachment to a cysteine residue, minimizing the risk of inactivating the peptide by modifying its active site.
Quantitative Data Summary
The following tables summarize quantitative data related to the efficiency of maleimide-thiol conjugation and the impact of PEGylation on peptide properties.
Table 1: Influence of Reaction Conditions on Maleimide-Thiol Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | pH | Conjugation Efficiency (%) | Reference |
| 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4 | |
| 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12 | |
| 10-20:1 | 2-4 hours | Room Temp | 7.0 | Sufficient Conjugation |
Table 2: Impact of PEGylation on Peptide Half-Life
| Peptide/Protein | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | |
| Generic Peptide | 6 | 18 minutes | - | - | |
| Generic Peptide | 50 | - | 16.5 hours | - |
Table 3: Impact of PEGylation on In Vitro Bioactivity
| Peptide/Protein | PEG Type | Bioactivity Retention (%) | Reference |
| TNF-α | 20 kDa linear | 82 | |
| TNF-α | 10 kDa branched | 58 | |
| Enzyme | Branched | 32 | |
| Enzyme | Linear (same mass) | 2.5 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Peptide
This protocol describes the general procedure for conjugating this compound to a peptide with a single, accessible cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds (dimers), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
This compound Preparation:
-
Shortly before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) relative to the initial amount of this compound to react with any unreacted maleimide groups.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using RP-HPLC.
-
Protocol 2: RP-HPLC Purification of the PEGylated Peptide
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate appropriate for the column size.
-
-
Sample Injection:
-
Inject the quenched reaction mixture onto the column.
-
-
Elution Gradient:
-
Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The PEGylated peptide will elute later than the unmodified peptide due to the increased hydrophobicity of the PEG chain.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the PEGylated peptide.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
-
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a mass spectrometer, such as MALDI-TOF or ESI-MS.
-
The expected mass of the PEGylated peptide will be the mass of the unmodified peptide plus the mass of the this compound that has reacted (note that the maleimide ring opens upon reaction with the thiol).
-
Visualizations
Caption: Reaction scheme for site-specific peptide PEGylation.
Caption: Experimental workflow for peptide PEGylation.
Caption: Logical relationships of PEGylation effects.
References
Amine Coupling of m-PEG5-amino-Mal with NHS-Activated Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules containing primary amines using the heterobifunctional linker, m-PEG5-amino-Mal, in conjunction with N-hydroxysuccinimide (NHS)-activated molecules. This two-step process is widely employed in drug delivery, protein modification, and the development of antibody-drug conjugates (ADCs).
The this compound linker possesses a terminal primary amine and a maleimide (B117702) group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group readily reacts with NHS esters to form a stable amide bond. The maleimide group can then specifically react with a thiol (sulfhydryl) group, forming a stable thioether linkage. This allows for the precise and covalent linking of two different molecules.
Reaction Mechanism
The overall conjugation strategy involves two key reactions:
-
Amine-NHS Ester Coupling: The primary amine of this compound nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]
-
Maleimide-Thiol Coupling: The maleimide group of the now-modified molecule reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein) via a Michael addition reaction. This forms a stable thioether bond and is most effective in the pH range of 6.5 to 7.5.[2][3]
Below is a diagram illustrating the two-step conjugation process.
Caption: Two-step conjugation workflow using this compound.
Experimental Protocols
This section provides detailed protocols for the two-step conjugation reaction, including the preparation of reagents, the conjugation reactions, and the purification of the resulting conjugates.
Protocol 1: Activation of Molecule A with this compound
This protocol describes the reaction of an NHS-activated molecule (Molecule A) with the primary amine of this compound.
Materials:
-
NHS-activated Molecule A
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.5)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Prepare Molecule A: Dissolve the NHS-activated Molecule A in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO. Then, dilute it in the reaction buffer. A 10- to 50-fold molar excess of the linker over Molecule A is a good starting point.[4]
-
Reaction: Add the this compound solution to the Molecule A solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess this compound and quenching buffer by SEC or dialysis. The purified product is the maleimide-activated intermediate (Molecule A-PEG5-Mal).
Protocol 2: Conjugation of Maleimide-Activated Intermediate with a Thiol-Containing Molecule
This protocol describes the reaction of the purified Molecule A-PEG5-Mal with a thiol-containing molecule (Molecule B).
Materials:
-
Purified Molecule A-PEG5-Mal
-
Thiol-containing Molecule B (e.g., a protein with a free cysteine)
-
Thiol-free reaction buffer (e.g., 0.1 M phosphate buffer with 150 mM NaCl, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification system (e.g., SEC column)
Procedure:
-
Prepare Molecule B: If necessary, reduce any disulfide bonds in Molecule B to generate free thiols. This can be done by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column. Dissolve the thiol-containing Molecule B in the thiol-free reaction buffer.
-
Reaction: Add the purified Molecule A-PEG5-Mal to the Molecule B solution. A 10- to 20-fold molar excess of the maleimide-activated intermediate over the thiol-containing molecule is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent like β-mercaptoethanol or cysteine to a final concentration of ~10 mM to react with any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using a suitable chromatography method, such as SEC, to remove unreacted molecules and byproducts.
Data Presentation
The efficiency of the conjugation reactions can be influenced by several factors. The following table provides typical reaction parameters and expected outcomes.
| Parameter | Step 1: Amine-NHS Ester Coupling | Step 2: Maleimide-Thiol Coupling |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | 4°C or Room Temperature | 4°C or Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 18 hours |
| Molar Excess of Linker/Intermediate | 10 - 50 fold | 10 - 20 fold |
| Typical Conjugation Efficiency | > 80% | > 70% |
| Potential Side Reactions | Hydrolysis of NHS ester | Hydrolysis of maleimide, reaction with amines at pH > 7.5 |
Characterization of Conjugates
Thorough characterization of the intermediate and final conjugates is crucial to ensure the quality and consistency of the product.
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to visualize the results of the conjugation. An increase in the apparent molecular weight of the protein after each conjugation step indicates a successful reaction. However, PEGylated proteins may migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. Native PAGE can sometimes provide better resolution for PEGylated proteins.
High-Performance Liquid Chromatography (HPLC)
-
Size-Exclusion HPLC (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is effective for separating the PEGylated protein from the unreacted protein and other low molecular weight species.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and can sometimes separate species with different degrees of PEGylation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to:
-
Confirm the mass of the final conjugate.
-
Determine the degree of PEGylation (the number of PEG linkers attached to a single molecule).
-
Identify the specific sites of conjugation.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire conjugation and characterization process.
Caption: Overall experimental workflow for conjugation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Characterization of m-PEG5-amino-Mal Labeled Proteins by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve the pharmacokinetic profile of a protein by increasing its hydrodynamic volume, which in turn reduces renal clearance and extends its circulating half-life. Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity.
The m-PEG5-amino-Mal is a heterobifunctional linker that offers a versatile approach to protein modification. This linker possesses two reactive groups: a maleimide (B117702) group that selectively reacts with the sulfhydryl (thiol) group of cysteine residues, and an amino group that can be conjugated to carboxyl groups or activated esters. This dual functionality allows for either site-specific labeling at cysteine residues or coupling to other molecules. This application note provides detailed protocols for the labeling of proteins with this compound and their subsequent characterization by mass spectrometry to determine the degree of labeling and confirm the site of modification.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol details the procedure for labeling a protein on a free cysteine residue using the maleimide group of the this compound linker.
Materials:
-
Protein with at least one free cysteine residue
-
This compound linker
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS buffer (pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: TCEP is recommended as it does not contain a thiol group and does not need to be removed prior to the addition of the maleimide reagent.
-
-
Labeling Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess this compound linker, quenching reagent, and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Mass Spectrometry Analysis of the Labeled Protein
This protocol describes the characterization of the this compound labeled protein using mass spectrometry to determine the degree of labeling and to identify the site of modification.
Materials:
-
Labeled and purified protein from Protocol 1
-
Unlabeled protein (control)
-
Mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
Liquid chromatography system (e.g., UPLC, HPLC)
-
C4 or C8 reverse-phase column for intact mass analysis
-
C18 reverse-phase column for peptide mapping
-
Trypsin (for peptide mapping)
-
Formic acid
-
Acetonitrile
Procedure:
-
Intact Mass Analysis:
-
Dilute the labeled and unlabeled protein samples in 0.1% formic acid in water.
-
Inject the samples onto a C4 or C8 reverse-phase column coupled to the mass spectrometer.
-
Acquire the mass spectra over a suitable m/z range.
-
Deconvolute the raw spectra to obtain the zero-charge mass of the proteins.
-
Calculate the mass shift between the labeled and unlabeled protein to determine the number of attached PEG linkers (degree of labeling). The expected mass increase for a single this compound modification is approximately 402.44 Da.
-
-
Peptide Mapping (to confirm the site of labeling):
-
Denature, reduce, and alkylate the cysteine residues of both the labeled and unlabeled protein samples.
-
Digest the proteins with trypsin overnight at 37°C.
-
Inject the resulting peptide mixtures onto a C18 reverse-phase column coupled to the mass spectrometer.
-
Perform LC-MS/MS analysis to sequence the peptides.
-
Analyze the data to identify the peptide containing the cysteine residue. In the labeled sample, this peptide will show a mass increase corresponding to the mass of the this compound linker.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for easy comparison.
Table 1: Intact Mass Analysis of Unlabeled and this compound Labeled Protein
| Sample | Observed Mass (Da) | Theoretical Mass (Da) | Mass Difference (Da) | Degree of Labeling (DOL) |
| Unlabeled Protein | 25000.0 | 25000.0 | 0.0 | 0 |
| Labeled Protein | 25402.5 | 25402.4 | 402.5 | 1.0 |
Table 2: Peptide Mapping Analysis for Identification of the Labeled Cysteine Residue
| Peptide Sequence | Unlabeled Peptide (Observed m/z) | Labeled Peptide (Observed m/z) | Mass Shift (Da) |
| Tryptic Peptide with Cys | 850.4 | 1252.8 | 402.4 |
Visualizations
Caption: Experimental workflow for labeling and characterization.
Caption: Cysteine-specific labeling reaction mechanism.
Application Notes and Protocols for Developing Antibody-Drug Conjugates Using m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. The m-PEG5-amino-Mal linker is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, an amine group, and a maleimide (B117702) group.
The PEG spacer, in this case with five ethylene (B1197577) glycol units, enhances the hydrophilicity of the ADC. This is particularly beneficial when working with hydrophobic drug payloads, as it helps to prevent aggregation, improve solubility, and prolong the circulation half-life of the conjugate.[1][2] The terminal amine group allows for the covalent attachment of a cytotoxic drug, often through an amide bond formation with a carboxylic acid on the drug or a drug-linker intermediate. The maleimide group provides a highly selective reaction site for conjugation to free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[3] This thiol-maleimide reaction forms a stable thioether bond, ensuring a secure attachment of the drug-linker construct to the antibody.[4]
This document provides detailed application notes, experimental protocols, and data for the development of ADCs using the this compound linker.
Data Presentation
The selection of a PEG linker's length is a crucial parameter in ADC design, creating a balance between improved pharmacokinetics and the potential for steric hindrance that might affect cytotoxicity. The following tables summarize representative quantitative data from studies on ADCs developed with short-chain PEG linkers, which can be considered indicative for an this compound linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) | Half-Life (t1/2) (hours) |
| IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[5]
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) |
| HP4KM | 4 kDa | 31.9 nM |
| HP10KM | 10 kDa | 111.3 nM |
(Data from a study on affibody-based drug conjugates)
Experimental Protocols
The development of an ADC using this compound is a two-stage process. First, the cytotoxic drug is conjugated to the amine group of the linker. Second, the resulting drug-linker construct, which now possesses a maleimide group, is conjugated to the thiol groups of a reduced antibody.
Stage 1: Synthesis of the Drug-Linker Intermediate (Drug-PEG5-Mal)
This protocol describes the conjugation of a carboxyl-containing cytotoxic drug to the amine group of this compound.
Materials:
-
This compound
-
Carboxyl-containing cytotoxic drug (e.g., a derivative of MMAE or Camptothecin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the carboxyl-containing cytotoxic drug in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated drug solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Drug-Linker Intermediate:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the Drug-PEG5-Mal conjugate by RP-HPLC.
-
Collect the fractions containing the pure product and lyophilize to obtain a solid.
-
Stage 2: Conjugation of Drug-Linker Intermediate to the Antibody
This protocol outlines the reduction of the antibody's disulfide bonds and the subsequent conjugation with the Drug-PEG5-Mal intermediate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Drug-PEG5-Mal intermediate
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the Drug-PEG5-Mal intermediate (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Purification of the ADC:
-
Remove unconjugated Drug-Linker intermediate and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
For a more thorough purification and to separate different drug-to-antibody ratio (DAR) species, use preparative HIC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The unconjugated antibody will elute first, followed by species with increasing DAR values.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using Size Exclusion Chromatography (SEC).
-
Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of an antibody-drug conjugate using the this compound linker.
Caption: Experimental workflow for ADC synthesis using this compound.
Mechanism of Action of an MMAE-based ADC
This diagram illustrates the cellular mechanism of action for an ADC carrying a monomethyl auristatin E (MMAE) payload, a common cytotoxic agent used with this type of linker.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of PROTACs with an m-PEG5-amino-Mal Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a methyl-PEG5-amino-maleimide (m-PEG5-amino-Mal) linker, a versatile building block for connecting a cysteine-reactive warhead with an amine-reactive E3 ligase ligand.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, leading to its degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using an this compound linker typically follows a convergent approach where the warhead and E3 ligase ligand are coupled to the bifunctional linker in a stepwise manner. This workflow allows for modularity and efficient assembly of the final PROTAC molecule.
References
Application Notes and Protocols for Labeling Small Molecule Drugs with m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a clinically proven strategy to enhance the therapeutic properties of drugs. For small molecule drugs, PEGylation can significantly improve aqueous solubility, extend plasma half-life, reduce immunogenicity, and modify pharmacokinetic profiles, thereby enhancing efficacy and reducing side effects.[1][2][3]
This document provides detailed application notes and protocols for the synthesis of a specific PEG-maleimide linker, m-PEG5-amino-Mal, and its subsequent conjugation to thiol-containing small molecule drugs. The maleimide-thiol reaction is a highly efficient and selective bioconjugation chemistry that proceeds under mild, physiological conditions, forming a stable thioether bond.[4][5]
Chemistry Overview
The overall process involves two key stages:
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Synthesis of the this compound linker: This is achieved by converting the primary amine of m-PEG5-amine into a maleimide (B117702) functional group.
-
Conjugation to a thiol-containing small molecule: The maleimide group of the linker reacts specifically with a sulfhydryl (thiol) group on the target small molecule drug.
Part 1: Synthesis of this compound Linker
This protocol describes the two-step synthesis of this compound from commercially available m-PEG5-amine and maleic anhydride (B1165640). The first step forms the intermediate maleamic acid, which is then cyclized in the second step to yield the final maleimide product.
Experimental Protocol: Synthesis of this compound
Materials:
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m-PEG5-amine
-
Maleic anhydride
-
Acetic anhydride
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Anhydrous sodium acetate (B1210297)
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Anhydrous Dioxane or Dichloromethane (DCM)
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Diethyl ether
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Magnetic stirrer and stir bar
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Round bottom flasks
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
Step 1: Formation of m-PEG5-maleamic acid
-
Dissolve m-PEG5-amine (1 equivalent) in anhydrous dioxane or DCM in a round bottom flask.
-
In a separate flask, dissolve maleic anhydride (1.1 equivalents) in the same solvent.
-
Slowly add the maleic anhydride solution to the stirring m-PEG5-amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
The formation of the maleamic acid can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude m-PEG5-maleamic acid.
Step 2: Cyclization to this compound
-
To the crude m-PEG5-maleamic acid, add acetic anhydride (e.g., 10 mL per gram of maleamic acid) and anhydrous sodium acetate (0.2 equivalents).
-
Heat the mixture with stirring to 60-80°C for 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the maleimide product by LC-MS.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, this compound, under vacuum.
Purification and Characterization:
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, the appearance of a singlet at approximately 6.7-6.8 ppm is characteristic of the two protons on the maleimide ring.
Part 2: Conjugation of this compound to a Thiol-Containing Small Molecule Drug
This section details the protocol for conjugating the synthesized this compound to a small molecule containing a free sulfhydryl group. N-acetylcysteine (NAC), a thiol-containing drug with antioxidant properties, is used here as a model compound.
Experimental Workflow: Small Molecule PEGylation
Caption: Workflow for the conjugation of a thiol-containing small molecule to this compound.
Experimental Protocol: PEGylation of N-acetylcysteine (NAC)
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Phosphate buffered saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare the NAC Solution: Dissolve N-acetylcysteine in degassed PBS (pH 7.2) to a final concentration of 1-10 mg/mL. If the small molecule drug is known to form disulfide dimers, add a 10-50 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature before adding the PEG-maleimide.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of the reaction buffer.
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Conjugation Reaction: Add the this compound solution to the NAC solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent is a good starting point to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by RP-HPLC.
-
Purification: Purify the resulting PEG-NAC conjugate from unreacted starting materials using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters and typical ranges for optimizing the maleimide-thiol ligation.
| Parameter | Recommended Range/Value | Rationale & Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, hydrolysis of the maleimide and reaction with amines can occur. At pH < 6.5, the reaction rate is significantly reduced. | |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of maleimide drives the reaction. For small molecules, a lower excess (e.g., 2:1 to 5:1) may be optimal. For larger biomolecules, a higher excess is common. | |
| Reaction Temperature | 4°C or 20-25°C (Room Temp) | Room temperature offers faster kinetics (30 min - 2 hours). 4°C is used for sensitive molecules to minimize degradation, requiring longer reaction times (8-16 hours). | |
| Conjugation Efficiency | >80% | With optimized conditions, high conjugation efficiencies are achievable. Efficiency can be quantified by HPLC or by measuring free thiols before and after the reaction (e.g., with Ellman's reagent). |
Part 3: Application Example - Targeting Oxidative Stress Pathways
Thiol-containing small molecules like N-acetylcysteine (NAC) and glutathione (B108866) (GSH) play crucial roles in cellular antioxidant defense mechanisms. They act by replenishing intracellular GSH levels and directly scavenging reactive oxygen species (ROS). PEGylating these molecules could enhance their stability and bioavailability for therapeutic applications aimed at mitigating oxidative stress-related diseases.
Signaling Pathway: Glutathione-Mediated ROS Scavenging
Caption: Role of PEG-NAC in replenishing glutathione to combat reactive oxygen species (ROS).
References
- 1. broadpharm.com [broadpharm.com]
- 2. enovatia.com [enovatia.com]
- 3. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 4. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common issues with maleimide-thiol conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions.
Troubleshooting Guides
Low or No Conjugation Yield
Question: I am observing a very low or no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency can be attributed to several factors, ranging from the stability of your reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
1. Assess Maleimide (B117702) Reactivity:
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Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2][3] Aqueous solutions of maleimides are not recommended for long-term storage.[1]
-
Troubleshooting:
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Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C.[4]
-
For aqueous applications, use freshly prepared maleimide solutions. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.
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Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.
-
2. Verify Thiol Availability:
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Potential Cause: Thiol oxidation. Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. This can be catalyzed by divalent metals.
-
Troubleshooting:
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Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.
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TCEP (tris(2-carboxyethyl)phosphine): Often the preferred reducing agent as it is stable, odorless, and does not contain a thiol, meaning it does not need to be removed before adding the maleimide. It is effective over a wide pH range.
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DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Excess DTT must be removed before conjugation to prevent it from competing with the target thiol.
-
-
Preventing Re-oxidation:
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Degas buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.
-
Work with solutions on ice when possible to slow down oxidation.
-
-
3. Optimize Reaction Conditions:
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Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.
-
Solution: An excess of the maleimide reagent is often used. A 10-20 fold molar excess is a common starting point for labeling proteins. However, for molecules like small peptides or large nanobodies, the optimal ratio may be different (e.g., 2:1 or 5:1) and should be determined empirically.
-
4. Reaction Time and Temperature:
-
Potential Cause: Insufficient reaction time or inappropriate temperature.
-
Solution: Reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can be beneficial for sensitive proteins.
Below is a troubleshooting workflow for low conjugation yield:
Presence of Unexpected Side Products
Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
Answer: Side reactions can compromise the purity and homogeneity of your final conjugate. Here are common side reactions and how to mitigate them.
1. Reaction with Amines:
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Cause: At pH values above 7.5, primary amines (e.g., from lysine (B10760008) residues) can react with the maleimide group, leading to non-specific labeling.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
2. Thiazine (B8601807) Rearrangement:
-
Cause: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation.
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
3. Retro-Michael Reaction (Deconjugation):
-
Cause: The thioether bond formed in the maleimide-thiol conjugation is not completely stable and can undergo a retro-Michael reaction, leading to deconjugation. This can be a significant issue in vivo, where other thiols like glutathione (B108866) can lead to "payload migration".
-
Solution:
-
After conjugation, lowering the pH of the solution for storage can increase the stability of the thioether linkage.
-
Strategies like transcyclization can be employed to create a more stable six-membered ring structure.
-
For applications requiring high stability, consider alternative conjugation chemistries.
-
The following diagram illustrates the desired reaction pathway and potential side reactions:
References
Technical Support Center: Troubleshooting m-PEG5-amino-Mal Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during m-PEG5-amino-Mal conjugation reactions, which primarily rely on the maleimide-thiol coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The this compound conjugation reaction is based on the highly efficient and selective reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable covalent thioether bond. The reaction is favored under mild conditions, typically at a pH range of 6.5-7.5.[1][2][3] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like amines.[3][4]
Q2: What are the critical factors influencing the success of the this compound conjugation?
Several factors are critical for achieving a high yield in your conjugation reaction:
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pH of the reaction buffer: The optimal pH range is 6.5-7.5.
-
Stability of the maleimide: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.
-
Availability of free thiols: Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.
-
Molar ratio of reactants: The stoichiometry between the maleimide and the thiol-containing molecule is crucial for high conjugation efficiency.
-
Buffer composition: The choice of buffer is important to avoid interfering substances.
Troubleshooting Guide
Below are common issues encountered during this compound conjugation, their potential causes, and recommended solutions.
Issue 1: Low or No Conjugation Yield
Potential Cause 1: Maleimide Hydrolysis
The maleimide ring can hydrolyze in aqueous solutions, rendering it inactive for conjugation. The rate of hydrolysis increases with higher pH.
Solutions:
-
Fresh Reagent Preparation: Always prepare aqueous solutions of this compound immediately before use.
-
Proper Storage: If storage in solution is necessary, use a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C. For short-term aqueous storage, a slightly acidic buffer (pH 6.0-6.5) at 4°C is recommended.
-
pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5.
Potential Cause 2: Thiol Oxidation
The thiol (sulfhydryl) groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be accelerated by the presence of dissolved oxygen or metal ions.
Solutions:
-
Use of Reducing Agents: Prior to conjugation, treat your thiol-containing molecule with a reducing agent to ensure the presence of free thiols. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent as it also contains a thiol group.
-
Degas Buffers: Remove dissolved oxygen from your buffers by vacuum application or by bubbling with an inert gas like nitrogen or argon.
Potential Cause 3: Incorrect Molar Ratio of Reactants
An inappropriate molar ratio of the this compound to the thiol-containing molecule can lead to incomplete conjugation.
Solutions:
-
Optimize Stoichiometry: A 10- to 20-fold molar excess of the maleimide reagent is often recommended to drive the reaction to completion. However, the optimal ratio can vary depending on the specific molecules being conjugated. For instance, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio for the best results. It is advisable to perform small-scale experiments to determine the optimal molar ratio for your specific system.
Potential Cause 4: Inappropriate Buffer Composition
The components of your reaction buffer can interfere with the conjugation reaction.
Solutions:
-
Avoid Amine-Containing Buffers: Buffers containing primary or secondary amines, such as Tris, should be avoided as they can react with the maleimide group, especially at pH values above 7.5.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used and recommended for maleimide-thiol conjugations as they do not contain primary amines.
Issue 2: Poor Reproducibility of Conjugation Results
Potential Cause: Inconsistent Reagent Quality and Handling
Variations in the handling and storage of reagents can lead to inconsistent results.
Solutions:
-
Consistent Reagent Preparation: Always follow a standardized protocol for preparing your this compound and thiol-containing molecule solutions.
-
Monitor Storage Conditions: Be mindful of the storage conditions of your reagents. Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity (around 40%), whereas storage at 4°C results in a much smaller decrease (around 10%) over a week.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Buffer | PBS, HEPES, MOPS | Inert buffers that do not compete in the reaction. |
| Temperature | Room Temperature or 4°C | Reaction proceeds efficiently at these temperatures. |
| Reaction Time | 2 - 4 hours to overnight | Dependent on reactants and their concentrations. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (general starting point) | Drives the reaction towards product formation. |
Table 2: Effect of Storage Temperature on Maleimide Reactivity
| Storage Temperature | Storage Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Molecule
-
Dissolve the Thiol-Containing Molecule: Dissolve your molecule containing a free thiol group in a suitable conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0.
-
(Optional) Reduction of Disulfide Bonds: If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature to reduce them to free thiols.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in the conjugation buffer.
-
Conjugation Reaction: Add the this compound solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol, such as L-cysteine or N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using methods such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents and byproducts.
-
Analysis: Characterize the purified conjugate using techniques like LC-MS to confirm the molecular weight of the final product.
Visual Guides
References
Technical Support Center: Stability of m-PEG5-amino-Mal Conjugates
Welcome to the technical support center for m-PEG5-amino-Mal conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these conjugates in plasma, serum, and other physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for maleimide-based conjugates in plasma?
The primary cause of instability for conjugates formed using maleimide (B117702) chemistry is the reversibility of the maleimide-thiol bond (a thiosuccinimide linkage).[1][2] This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the body.[1] This reaction can lead to the premature cleavage of the conjugate from its target molecule (e.g., a cysteine residue on a protein), reducing its efficacy and potentially causing off-target effects.[1][3]
Q2: What are the competing chemical pathways that determine the fate of a maleimide conjugate in plasma?
In a physiological environment, a maleimide-thiol conjugate undergoes two competing reactions:
-
Retro-Michael Reaction (Deconjugation): An exchange reaction with other thiols (e.g., glutathione) that reverses the initial conjugation, leading to the release of the conjugated molecule. This is the primary pathway for instability.
-
Succinimide Ring Hydrolysis: An irreversible hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate in place and ensuring its long-term stability.
References
side reactions of m-PEG5-amino-Mal and how to minimize them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-amino-Mal and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound for bioconjugation?
A1: The maleimide (B117702) group of this compound is highly reactive towards thiols (cysteine residues) but can also participate in several undesirable side reactions. The most common side reactions include:
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative.[1][2][3] This reaction is accelerated at higher pH.[1][2]
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues, leading to a loss of selectivity.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is reversible. This can lead to the transfer of the PEG linker to other thiol-containing molecules, such as glutathione, a phenomenon known as "payload migration."
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether can rearrange to form a stable six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH.
Q2: How can I minimize the hydrolysis of my this compound reagent?
A2: To minimize hydrolysis of the maleimide group, which renders it inactive, the following precautions should be taken:
-
pH Control: Maintain the reaction pH between 6.5 and 7.5. The rate of hydrolysis increases significantly at higher pH.
-
Fresh Reagent Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Storage: For long-term storage, dissolve the maleimide reagent in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C. Avoid storing maleimide reagents in aqueous solutions.
Q3: My conjugation efficiency is low. What are the potential causes and solutions?
A3: Low conjugation efficiency can be attributed to several factors:
-
Hydrolyzed Maleimide: The maleimide reagent may have been prematurely hydrolyzed. Ensure that the reagent is fresh and that aqueous solutions are prepared immediately before the experiment.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your biomolecule may be inaccessible or have formed disulfide bonds, which do not react with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: The reaction pH may be too low. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows down.
-
Suboptimal Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess is often a good starting point for labeling proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of maleimide reagent. | Prepare fresh maleimide solutions immediately before use. Store stock solutions in dry DMSO or DMF at -20°C. |
| Oxidized or inaccessible cysteine residues. | Pre-treat the protein/peptide with a reducing agent like TCEP to reduce disulfide bonds. | |
| Incorrect reaction pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Poor Selectivity (Reaction with Lysine) | Reaction pH is too high. | Maintain the reaction pH at or below 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. |
| Loss of Conjugate/Payload in vivo | Retro-Michael reaction (thiol exchange). | After conjugation, consider hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH to 8.5-9.0 and incubating until hydrolysis is complete. Alternatively, use "self-hydrolyzing" maleimides. |
| Heterogeneous Product with N-terminal Cysteine | Thiazine rearrangement. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminal amine. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing biomolecule.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2). If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted reagents and byproducts.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol is designed to increase the stability of the conjugate by hydrolyzing the thiosuccinimide ring, thus preventing the retro-Michael reaction.
-
Initial Conjugation: Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.
-
pH Adjustment: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Hydrolysis Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ring-opening by mass spectrometry until hydrolysis is complete.
-
Neutralization and Purification: Re-neutralize the solution to pH 7.0-7.5 and proceed with the purification of the final, stabilized conjugate as described in the general protocol.
Visual Guides
Caption: Key reaction pathways involving this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
addressing aggregation issues with m-PEG5-amino-Mal conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-amino-Mal conjugates, with a specific focus on addressing and preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugate and what are its primary reactive groups?
An this compound (methoxy-polyethylene glycol-amino-maleimide) is a heterobifunctional linker.[1] It consists of a methoxy-capped PEG chain of five ethylene (B1197577) glycol units, which provides hydrophilicity and can help increase the solubility of the conjugate.[2][3] At the other end, it features a maleimide (B117702) group, which selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues on proteins or peptides, to form a stable thioether bond.[4][5] The "amino" component is part of the linkage connecting the PEG chain to the maleimide group and is not a reactive site for conjugation.
Q2: What are the common causes of aggregation during conjugation with this compound?
Aggregation is a common issue that can arise from several factors:
-
High Protein Concentration: Increased proximity of protein molecules can promote aggregation, especially after modification.
-
Solvent Mismatch: Adding the this compound, often dissolved in an organic solvent like DMSO or DMF, too quickly into the aqueous protein solution can cause precipitation.
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5. At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation and cross-linking, which is a major cause of aggregation.
-
Hydrophobicity: A high degree of labeling or conjugation with a particularly hydrophobic molecule can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Instability of the Protein: The protein itself may be inherently unstable under the required reaction conditions (e.g., temperature, buffer).
Q3: What is the ideal pH for the conjugation reaction to minimize aggregation?
The optimal pH for a selective and efficient maleimide-thiol reaction is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is less nucleophilic.
-
Above pH 7.5: The risk of side reactions with amines increases, which can lead to aggregation. Furthermore, the maleimide ring becomes more susceptible to hydrolysis, rendering it inactive for conjugation.
Q4: How can I prevent the maleimide group from hydrolyzing during my experiment?
Maleimide hydrolysis to a non-reactive maleamic acid is accelerated at alkaline pH (above 7.5). To prevent this:
-
Maintain the reaction pH strictly between 6.5 and 7.5.
-
Prepare the stock solution of the this compound reagent in anhydrous DMSO or DMF immediately before use.
-
Avoid storing the reagent in aqueous buffers for extended periods.
Q5: My final conjugate appears stable at first but aggregates over time. What could be the cause?
This phenomenon can be due to the instability of the thioether bond formed between the thiol and the maleimide. This bond can undergo a retro-Michael reaction, leading to deconjugation. The released maleimide can then react with other molecules, or the protein may aggregate. To improve long-term stability, one strategy is to intentionally hydrolyze the succinimide (B58015) ring of the conjugate after the reaction is complete. This ring-opened product is much more stable and resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a controlled period, though conditions must be optimized to avoid protein denaturation.
Troubleshooting Guide
Problem: Precipitation Occurs Immediately After Adding the this compound Reagent.
| Possible Cause | Recommended Solution |
| Solvent Mismatch | Add the this compound stock solution (in DMSO/DMF) to the protein solution slowly and dropwise while gently stirring. Keep the final concentration of the organic solvent to a minimum (<10%). |
| High Reagent Concentration | While a molar excess of the PEG reagent is needed, a very high excess can induce aggregation. Start with a 10- to 20-fold molar excess and optimize. |
| Protein Instability | The protein may be precipitating due to the addition of the organic solvent. Ensure your protein is stable in the presence of the final solvent concentration. |
Problem: The Final Conjugate Shows Aggregation via Size Exclusion Chromatography (SEC).
| Possible Cause | Recommended Solution |
| Non-Specific Cross-linking | Ensure the reaction pH did not exceed 7.5 to prevent reaction with lysine residues. Use a non-amine buffer like PBS or HEPES. |
| High Degree of Labeling (DOL) | A high DOL can increase the hydrophobicity of the protein. Reduce the molar excess of the this compound reagent or shorten the reaction time. |
| Suboptimal Buffer Conditions | High ionic strength can sometimes contribute to aggregation. Consider optimizing the buffer composition. |
| Protein Concentration | High protein concentrations increase the likelihood of aggregation. Try performing the reaction at a lower protein concentration (e.g., 1-10 mg/mL). |
Problem: Low Conjugation Efficiency.
| Possible Cause | Recommended Solution |
| Hydrolysis of Maleimide | Prepare the maleimide reagent fresh and use it immediately. Ensure the pH is maintained below 7.5. |
| Incorrect Buffer Composition | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the maleimide. Use thiol-free buffers. If a reducing agent is needed to prepare the protein's thiols, use a non-thiol agent like TCEP, which does not need to be removed before conjugation. |
| Reaction pH Too Low | The reaction is very slow below pH 6.5. Ensure the pH is in the optimal 6.5-7.5 range. |
| Insufficient Molar Ratio | The molar ratio of the PEG reagent to the protein may be too low. A 10- to 20-fold molar excess is a common starting point. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols; minimizes amine reactivity and maleimide hydrolysis. |
| Buffer System | Phosphate-buffered saline (PBS), HEPES | Amine-free and thiol-free buffers are essential to avoid competing reactions. |
| Temperature | 4°C or Room Temperature (20-25°C) | 4°C is recommended for sensitive proteins to reduce degradation and aggregation. |
| Reaction Time | 2-4 hours at RT, or overnight (8-16h) at 4°C | Reaction kinetics are temperature-dependent. |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | A molar excess drives the reaction to completion. This should be optimized for each specific protein. |
| Reducing Agent (if needed) | TCEP | Reduces disulfide bonds without introducing competing thiols. |
Visual Guides and Workflows
References
impact of reducing agents on m-PEG5-amino-Mal conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of reducing agents on the efficiency of m-PEG-amino-Maleimide conjugation to thiol-containing molecules, such as proteins and peptides with cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a reducing agent in m-PEG-Maleimide conjugation?
A reducing agent is essential for cleaving disulfide bonds (S-S) that may be present in proteins or peptides.[1][2] This reduction exposes the free sulfhydryl or thiol groups (-SH) on cysteine residues, which are the reactive sites for the maleimide (B117702) group, enabling the conjugation to proceed.[1]
Q2: Which reducing agent should I use: TCEP or DTT?
Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents.
-
TCEP is often preferred because it is odorless, stable, and effective over a broad pH range.[2] Historically, it was thought not to interfere with the subsequent maleimide reaction.[3]
-
DTT is a very strong reducing agent but contains thiol groups itself. Therefore, it is critical to remove any excess DTT after reduction and before adding the maleimide reagent, as it will compete with the target molecule for conjugation.
Q3: Is it true that TCEP does not interfere with maleimide chemistry?
No, this is a common misconception. While older protocols suggested TCEP was fully compatible, more recent studies have definitively shown that TCEP reacts directly with the maleimide group. This side reaction forms a stable, non-productive adduct, which consumes both the maleimide reagent and the TCEP, significantly lowering the yield of the desired conjugate. Therefore, it is now highly recommended to remove or neutralize excess TCEP before adding the maleimide.
Q4: Why is the pH of the reaction buffer critical for success?
The pH is one of the most important parameters for maleimide-thiol conjugation.
-
Optimal Range: The ideal pH range is 6.5-7.5. In this range, the reaction is highly selective for thiol groups.
-
Low pH (<6.5): The reaction rate slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.
-
High pH (>7.5): The risk of side reactions with other nucleophilic groups, particularly the primary amines on lysine (B10760008) residues, increases. Furthermore, the maleimide group itself can become unstable and undergo hydrolysis at higher pH values.
Q5: My final conjugate seems to be losing its PEG group over time. What is causing this?
The bond formed between a thiol and a maleimide (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction. This can lead to deconjugation, especially under physiological conditions. The stability of the conjugate can be improved if the thiosuccinimide ring undergoes hydrolysis, as this forms a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Interference from Reducing Agent | For TCEP: Remove excess TCEP after the reduction step using a desalting column before adding the m-PEG-Maleimide. For DTT: It is mandatory to remove all excess DTT via desalting or buffer exchange before conjugation to prevent it from capping the maleimide reagent. |
| Incomplete Disulfide Reduction | Ensure sufficient molar excess (10-100x) and incubation time (30-60 minutes) of the reducing agent. You can quantify free thiols before and after reduction using Ellman's reagent to confirm efficiency. |
| Incorrect pH | Prepare fresh reaction buffers and verify the pH is within the optimal 6.5-7.5 range immediately before starting the conjugation. |
| Maleimide Hydrolysis | Maleimide reagents are moisture-sensitive. Always allow the reagent to warm to room temperature before opening. Dissolve it in an anhydrous solvent like DMSO or DMF immediately before use and avoid preparing aqueous stock solutions for storage. |
| Thiol Re-oxidation | After reduction, thiols can re-oxidize back to disulfide bonds. Use degassed buffers for all steps and consider adding a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze oxidation. |
Data Presentation
Table 1: Impact of Reducing Agent Strategy on Conjugation Outcome
| Strategy | Expected Conjugation Yield | Rationale |
| DTT (with removal) | High | Effective reduction. Removal of excess DTT prevents it from competing with the target thiol. |
| TCEP (with removal) | High | Effective reduction. Removal of excess TCEP prevents the side reaction with the maleimide group. |
| TCEP (without removal) | Significantly Reduced | TCEP directly reacts with the maleimide, consuming the reagent and lowering the available concentration for conjugation. |
Table 2: Stability of Thiol-Conjugated PEG
| Conjugation Chemistry | Condition | Conjugation Retained |
| Maleimide-PEG | Incubation with 1 mM GSH for 7 days at 37°C | ~70% |
| Mono-sulfone-PEG (Alternative) | Incubation with 1 mM GSH for 7 days at 37°C | >95% |
| Maleimide-functionalized nanoparticles | Storage at 4°C for 7 days | ~90% reactivity |
| Maleimide-functionalized nanoparticles | Storage at 20°C for 7 days | ~60% reactivity |
Visual Guides
Experimental Protocols
Protocol 1: Disulfide Reduction and Conjugation using TCEP
This protocol outlines the reduction of protein disulfide bonds using TCEP, followed by its removal prior to conjugation with an m-PEG-Maleimide reagent.
-
Protein Preparation: Dissolve the protein containing cysteine residues in a degassed reaction buffer (e.g., Phosphate Buffer Saline, PBS, at pH 7.2, containing 1-5 mM EDTA) to a final concentration of 1-10 mg/mL.
-
Reduction: Add TCEP to the protein solution to achieve a 10-100 fold molar excess over the protein. Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 30-60 minutes at room temperature.
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TCEP Removal (Critical Step): Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same degassed reaction buffer. Collect the protein-containing fractions.
-
Maleimide Preparation: Just before use, dissolve the m-PEG-Maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a fresh 10 mM stock solution.
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Conjugation: Add the m-PEG-Maleimide stock solution to the purified, reduced protein solution to achieve a 10-20 fold molar excess of the PEG reagent over the protein.
-
Incubation: Flush the reaction vial with inert gas, protect it from light, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to react with any excess maleimide.
-
Purification: Purify the final conjugate from excess PEG reagent and quenching agent using a suitable method such as Size Exclusion Chromatography (SEC).
References
storage and handling recommendations for m-PEG5-amino-Mal
This technical support center provides essential information for researchers, scientists, and drug development professionals working with m-PEG5-amino-Mal. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1][2][3][4] The compound should be protected from light and moisture to prevent degradation and loss of activity.[5] For short-term storage, such as during active use, keeping it in a dry and dark environment is advised. While it may be shipped at room temperature, it is crucial to transfer it to the recommended storage conditions upon receipt.
Q2: How should I handle this compound in the laboratory?
When handling this compound, it is important to avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), such as gloves, lab coat, and eye protection. Avoid contact with moisture. After handling, always wash your hands thoroughly. Containers should be kept securely sealed when not in use.
Q3: In which solvents is this compound soluble?
Based on information for closely related amino and maleimide (B117702) PEG compounds, this compound is expected to be soluble in a variety of common solvents. These include water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).
Q4: What is the reactivity of the maleimide and amino groups in this compound?
The this compound linker has two reactive functional groups:
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Maleimide group: This group is reactive towards sulfhydryl (thiol/SH) groups, typically found in cysteine residues of proteins and peptides. The reaction occurs readily at a neutral or slightly basic pH (around 7.0) to form a stable thioether bond.
-
Amino group: The primary amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (like aldehydes and ketones).
Q5: What are some key considerations for reaction conditions when using this compound?
For the maleimide-thiol conjugation, a 10- to 20-fold molar excess of the PEG-maleimide linker over the thiol-containing molecule is generally recommended to ensure sufficient conjugation. The reaction can be carried out at room temperature for 2-4 hours or overnight at 4°C. It is important to use a thiol-free buffer, such as PBS, at a pH of around 7.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | 1. Degraded this compound: The maleimide group is sensitive to moisture and light, leading to hydrolysis and loss of reactivity. | 1. Ensure the compound has been stored properly at -20°C and protected from light and moisture. Use a fresh vial of the reagent if degradation is suspected. |
| 2. Incorrect Buffer Conditions: The pH of the reaction buffer is critical for the maleimide-thiol reaction. | 2. Use a thiol-free buffer with a pH between 6.5 and 7.5. A common choice is phosphate-buffered saline (PBS) at pH 7.0. | |
| 3. Presence of Competing Thiols: Other thiol-containing molecules in the reaction mixture will compete for the maleimide group. | 3. Ensure that the reaction buffer and other components are free of extraneous thiols. | |
| 4. Insufficient Molar Excess: The ratio of the PEG linker to the thiol-containing molecule may be too low. | 4. Increase the molar excess of this compound to 10-20 fold over the thiol-containing substrate. | |
| Precipitation of Reagents | 1. Poor Solubility: The concentration of the reagents may exceed their solubility in the chosen solvent. | 1. While soluble in many common solvents, ensure the final concentration is within the solubility limits. Consider preparing a more dilute stock solution. |
| 2. Buffer Incompatibility: The buffer composition may be causing precipitation. | 2. Test the solubility of all reaction components in the chosen buffer system individually before starting the conjugation reaction. | |
| Non-Specific Binding | 1. Reactive Impurities: The presence of impurities in the reagents could lead to side reactions. | 1. Use high-purity this compound and purify the target molecule before conjugation. |
| 2. Inappropriate Quenching: Failure to quench the reaction may result in the maleimide reacting with other available groups. | 2. After the desired reaction time, quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol. |
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | -20°C | |
| Short-Term Storage | Dry, dark conditions | |
| Shipping Condition | Room Temperature | |
| Handling Precautions | - Use in a well-ventilated area- Wear appropriate PPE (gloves, eye protection)- Avoid inhalation and personal contact- Keep container tightly sealed when not in use | |
| Solubility | Water, DMSO, DCM, DMF | |
| Sensitivity | Light and moisture sensitive |
Experimental Workflow
Below is a generalized workflow for a typical conjugation experiment involving the maleimide group of this compound.
Caption: A typical experimental workflow for maleimide-thiol conjugation.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during experiments with this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Overcoming Steric Hindrance in m-PEG5-amino-Mal Labeling of Large Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling large proteins with m-PEG5-amino-Mal, particularly when facing challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its reactive groups?
A1: this compound is a heterobifunctional linker. It consists of a monomethylated polyethylene (B3416737) glycol (m-PEG) chain with five repeating units, which provides a hydrophilic spacer. At one end of the PEG chain is a maleimide (B117702) group, and at the other end is an amine (amino) group. The maleimide group specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[1][2] The terminal amino group is available for subsequent conjugation reactions, for instance, with NHS esters or carboxylic acids.[3][4]
Q2: What is steric hindrance in the context of protein PEGylation?
A2: Steric hindrance refers to the spatial obstruction that prevents the PEG-maleimide reagent from accessing its target thiol group on the protein.[5] This is a common challenge when labeling large, complex proteins where the target cysteine residue may be located in a pocket, a cleft, or surrounded by other bulky amino acid residues. The PEG chain itself can also contribute to steric hindrance, especially in dense molecular environments.
Q3: How does the PEG linker length affect steric hindrance?
A3: The length of the PEG linker is a critical factor. A longer PEG chain can provide a greater reach for the maleimide group to access a sterically hindered cysteine residue. However, an excessively long PEG chain might also wrap around the protein, potentially obstructing other sites or affecting the protein's activity. The optimal PEG linker length often needs to be determined empirically.
Q4: My labeling efficiency is low. What are the possible causes related to steric hindrance?
A4: Low labeling efficiency when using this compound on large proteins is often due to:
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Inaccessible Cysteine Residue: The target thiol group may be buried within the protein's three-dimensional structure.
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Insufficient Linker Length: The PEG5 linker may not be long enough to overcome the spatial barriers around the cysteine residue.
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Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can influence the accessibility of the cysteine and the reactivity of the maleimide.
-
Oxidized Cysteines: The target thiol groups may have formed disulfide bonds and are therefore unavailable for reaction with the maleimide.
Q5: Can the amine group on the this compound linker interfere with the maleimide-thiol reaction?
A5: Under the recommended pH conditions for maleimide-thiol conjugation (pH 6.5-7.5), the amine group is not expected to react with the maleimide. The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.0. Therefore, the amino group serves as a functional handle for subsequent modifications and should not interfere with the primary labeling reaction. However, at pH values above 7.5, the reactivity of amines with maleimides increases, which could lead to undesirable side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound labeling of large proteins.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Steric Hindrance: The target cysteine is not accessible. | - Increase the molar excess of the this compound reagent (e.g., from 10-fold to 20-fold or higher) to drive the reaction. - Consider using a similar linker with a longer PEG chain (e.g., PEG12, PEG24) to provide more "reach". - Introduce a denaturing agent (e.g., urea, guanidinium (B1211019) chloride) at a low concentration to partially unfold the protein and increase cysteine accessibility. This must be carefully optimized to avoid irreversible denaturation. |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds. | - Before labeling, reduce the protein with a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10- to 100-fold molar excess of TCEP is typically used. - It is crucial to remove dithiol-containing reducing agents like DTT before adding the maleimide reagent, as they will compete for the maleimide. TCEP does not contain a thiol and generally does not need to be removed. | |
| Suboptimal Reaction pH: The pH is too low, reducing the reactivity of the thiol. | - The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. At lower pH, the thiol is less likely to be in its reactive thiolate form. | |
| Protein Aggregation/Precipitation | Insufficient PEGylation: Not enough PEG chains are attached to solubilize the protein. | - Optimize the reaction to increase the degree of labeling. - If the protein is prone to aggregation, perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
| Hydrophobicity of the Conjugate: The addition of the linker and any subsequent modifications may increase the overall hydrophobicity. | - Ensure the final conjugate is in a suitable buffer, potentially with additives like arginine or polysorbate to improve solubility. | |
| Loss of Protein Activity | PEGylation at a Critical Site: The PEG chain is attached at or near an active site or binding interface. | - If possible, use site-directed mutagenesis to move the cysteine to a less critical location on the protein surface. - Consider using a shorter PEG linker to minimize interference with the active site. |
| Conformational Changes: The attachment of the PEG chain alters the protein's structure. | - Characterize the structure of the PEGylated protein using techniques like circular dichroism to assess conformational changes. |
Experimental Protocols
Protocol: Reduction of Disulfide Bonds in a Large Protein
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Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) containing EDTA to chelate metal ions that can catalyze thiol oxidation).
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Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
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Incubate: Incubate the mixture for 30-60 minutes at room temperature.
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Proceed to Labeling: The protein solution is now ready for the addition of the this compound reagent.
Protocol: this compound Labeling of a Reduced Protein
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mM.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
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Purification: Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol: Characterization of PEGylated Protein
-
Determine Degree of Labeling:
-
Mass Spectrometry (MS): Use LC-MS to determine the mass of the conjugated protein, which will indicate the number of attached PEG linkers.
-
SDS-PAGE: The PEGylated protein will show a characteristic shift in molecular weight on an SDS-PAGE gel compared to the unlabeled protein.
-
-
Assess Aggregation:
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Size-Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to detect the presence of high-molecular-weight aggregates.
-
-
Confirm Activity:
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Perform a relevant bioassay to ensure that the PEGylated protein retains its biological function.
-
Visualizations
Caption: Experimental workflow for this compound labeling of a large protein.
Caption: Reaction of a protein thiol with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for ADC Characterization and Validation
An objective comparison of key analytical techniques for the characterization and validation of Antibody-Drug Conjugates (ADCs), complete with supporting experimental data and detailed protocols.
This guide provides a comprehensive overview of the principal analytical methods employed in the characterization and validation of Antibody-Drug Conjugates (ADCs). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of various techniques, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Introduction to ADC Analytics
Antibody-Drug Conjugates are complex biotherapeutics, and their intricate structure necessitates a multi-faceted analytical approach to ensure safety, efficacy, and consistency.[1] The characterization of ADCs involves the assessment of several critical quality attributes (CQAs), including the drug-to-antibody ratio (DAR), the distribution of drug-linked species, aggregation, stability, and the identification of process-related impurities.[2][3] A robust analytical strategy is therefore essential throughout the development and manufacturing process.[4]
Comparison of Key Analytical Methods
The selection of appropriate analytical methods is contingent on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the antibody, linker, and cytotoxic payload.[3] The following tables provide a comparative summary of the most common analytical techniques used for ADC characterization.
Methods for Drug-to-Antibody Ratio (DAR) and Drug Distribution Analysis
| Method | Principle | Throughput | Resolution | Key Advantages | Key Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated. | High | Low | Simple, rapid, and convenient for determining average DAR. | Provides only an average DAR value and no information on drug load distribution; can be affected by the presence of free drug. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules. | Medium | High | Considered the gold standard for determining DAR and drug load distribution for cysteine-linked ADCs under native conditions. | May have lower resolution for highly hydrophobic ADCs; not ideal for lysine-linked ADCs due to their heterogeneity. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates components based on hydrophobicity under denaturing conditions. Can be used to separate light and heavy chains with different drug loads after reduction of the ADC. | Medium | High | Provides high resolution for separated light and heavy chains, allowing for detailed DAR analysis of cysteine-linked ADCs. Can also be used for stability and impurity analysis. | Denaturing conditions can disrupt non-covalent interactions in some ADCs. Not typically used for intact lysine-linked ADCs due to high heterogeneity. |
| Mass Spectrometry (MS) - LC-MS, MALDI-TOF | Measures the mass-to-charge ratio of intact or fragmented ADCs to determine the molecular weight and identify different drug-loaded species. | Low to Medium | Very High | Provides accurate mass measurements for detailed characterization of DAR, drug distribution, and conjugation sites. Can be coupled with chromatography for enhanced separation. | Ionization efficiency can vary between different DAR species, potentially affecting quantitation. MALDI-TOF can be faster for screening but may have broader peaks. |
Methods for Aggregation, Stability, and Impurity Analysis
| Method | Principle | Throughput | Resolution | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, aggregates, and fragments. | High | Medium | Standard method for assessing aggregation and fragmentation under native conditions. | Secondary interactions between the ADC and the column stationary phase can sometimes affect peak shape and resolution. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates impurities and degradation products based on hydrophobicity. | Medium | High | Effective for quantifying free drug and other process-related impurities and for stability-indicating assays. | Denaturing conditions may not be suitable for all stability assessments. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary. | High | High | High resolution and efficiency for purity and heterogeneity analysis. | Lower loading capacity compared to HPLC. |
| Mass Spectrometry (MS) | Identifies and quantifies impurities and degradation products by their mass. | Low to Medium | Very High | Provides structural elucidation of unknown impurities and degradation products. | Quantitative accuracy can be influenced by matrix effects and ionization suppression. |
Methods for Binding Affinity and Potency Assessment
| Method | Principle | Throughput | Key Advantages | Key Limitations | | :--- | :--- | :--- | :--- | | Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding of the ADC to its target antigen immobilized on a plate. | High | Well-established, sensitive, and suitable for high-throughput screening of binding. | Prone to matrix effects and may not provide kinetic information. | | Surface Plasmon Resonance (SPR) | A label-free technique that measures the real-time binding kinetics (association and dissociation rates) of the ADC to its target. | Low to Medium | Provides detailed kinetic and affinity data (KD). | Requires specialized equipment and can be sensitive to surface chemistry and immobilization strategies. | | Cell-based Cytotoxicity Assays (e.g., MTT, XTT) | Measures the ability of the ADC to kill target cancer cells, providing a measure of its biological potency (IC50). | High | Reflects the overall mechanism of action, including binding, internalization, and payload release. | Can be influenced by cell line variability and culture conditions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization and validation of ADCs.
Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a generic method for the analysis of ADC drug-to-antibody ratio and drug load distribution using HIC.
Materials:
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ADC sample
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HIC column (e.g., Butyl or Phenyl phase)
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HPLC or UPLC system with a UV detector
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Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
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Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
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Optional: Organic modifier (e.g., Isopropanol) in Mobile Phase B
Procedure:
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System Preparation: Equilibrate the HPLC/UPLC system and the HIC column with Mobile Phase A.
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Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
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Injection: Inject a defined volume of the prepared ADC sample onto the column.
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Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
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Detection: Monitor the elution profile at 280 nm (for the antibody) and, if applicable, at a wavelength specific to the cytotoxic drug.
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Data Analysis:
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Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
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Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
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Protocol for Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol describes a standard method for the quantification of aggregates and fragments in ADC samples using SEC.
Materials:
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ADC sample
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SEC column (e.g., silica-based with a suitable pore size)
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HPLC or UPLC system with a UV detector
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Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.
Procedure:
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System and Column Equilibration: Equilibrate the system and SEC column with the mobile phase at a constant flow rate.
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Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
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Injection: Inject a defined volume of the sample onto the column.
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Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition).
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Detection: Monitor the eluate at 280 nm.
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Data Analysis:
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Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
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Calculate the percentage of each species relative to the total peak area.
-
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a step-by-step guide for evaluating the potency of an ADC by measuring its cytotoxic effect on a target cell line.
Materials:
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Target cancer cell line (expressing the target antigen) and a control cell line (low or no antigen expression)
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Complete cell culture medium
-
ADC sample and unconjugated antibody control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium. Add the diluted samples to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell viability.
-
Visualizing ADC Mechanisms and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in ADC characterization.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Confirming Site-Specific Conjugation of m-PEG5-amino-Mal on a Protein: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and verifiable site-specific conjugation of moieties like polyethylene (B3416737) glycol (PEG) is paramount for the development of effective and safe biotherapeutics. This guide provides a comprehensive comparison of analytical techniques to confirm the site-specific conjugation of m-PEG5-amino-Mal to a protein, supported by experimental data and detailed protocols.
The reagent this compound is a discrete polyethylene glycol (dPEG®) with five ethylene (B1197577) glycol units, functionalized with a maleimide (B117702) group for covalent attachment to sulfhydryl groups, typically from cysteine residues on a protein. The "amino" component likely refers to an amine group within the linker structure. Confirming the successful, site-specific attachment of this relatively small PEG molecule requires a suite of orthogonal analytical methods to provide unambiguous evidence of conjugation, purity, and homogeneity of the final product.
Comparative Analysis of Key Analytical Techniques
The successful confirmation of site-specific conjugation relies on a multi-faceted analytical approach. The following table summarizes and compares the most common techniques used for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms the mass increase corresponding to the PEG addition.- Determines the degree of PEGylation (number of PEG molecules per protein).- Peptide mapping after proteolysis can identify the exact amino acid conjugation site. | - High sensitivity and accuracy.- Provides definitive molecular weight information.- Peptide mapping gives precise localization of the modification.[1][2] | - Polydispersity of traditional PEGs can complicate spectra (less of an issue with discrete PEGs).- Can be destructive to the sample.- Requires specialized instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (hydrophobicity, size, charge). | - Separates conjugated protein from unconjugated protein and excess PEG reagent.- Quantifies the purity of the conjugate.- Can sometimes resolve different positional isomers. | - High resolution and reproducibility.- Can be used for both analytical and preparative purposes.- Established and widely available technique.[3] | - A small PEG like PEG5 may not significantly alter retention time, making separation challenging.- Method development can be time-consuming. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their apparent molecular weight. | - Visualizes the increase in apparent molecular weight upon PEGylation. | - Simple, rapid, and widely accessible.- Provides a quick assessment of conjugation success. | - Low resolution, especially for small PEG chains which may not cause a discernible band shift.[4][5]- PEG can interact with SDS, leading to anomalous migration and overestimated molecular weight.- Not quantitative. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific proteins and conjugation conditions.
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine Residue
Materials:
-
Protein with a single accessible cysteine residue (e.g., 1-5 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or N-acetyl cysteine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
PEG Reagent Preparation: Dissolve this compound in the conjugation buffer immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 10-fold molar excess of L-cysteine or N-acetyl cysteine to quench any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Confirmation of Conjugation by Mass Spectrometry (LC-MS)
Materials:
-
Purified protein-PEG conjugate
-
Unconjugated protein control
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase HPLC column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the protein-PEG conjugate and the unconjugated control to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
LC Separation: Inject the samples onto the reverse-phase column. Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
MS Analysis: Analyze the eluent by electrospray ionization (ESI) mass spectrometry in positive ion mode. Acquire full scan mass spectra over an appropriate m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the proteins. Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to the mass of the this compound moiety.
Protocol 3: Peptide Mapping to Confirm Conjugation Site
Materials:
-
Purified protein-PEG conjugate and unconjugated control
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein samples in denaturing buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteines with IAM.
-
Proteolytic Digestion: Dilute the samples to reduce the urea (B33335) concentration and digest the proteins with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence database. Identify the peptide containing the PEGylated cysteine. The PEGylated peptide will have a mass increase corresponding to the this compound and will show a modified fragmentation pattern. A comparison with the peptide map of the unconjugated protein will show the disappearance of the unmodified cysteine-containing peptide and the appearance of the new, PEGylated peptide.
Protocol 4: Analysis by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Purified protein-PEG conjugate
-
Unconjugated protein control
-
Excess this compound control
-
RP-HPLC system with UV detector
-
C4 or C18 reverse-phase column
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Injection: Inject the protein-PEG conjugate, unconjugated protein, and excess PEG reagent onto the column.
-
Elution: Elute with a linear gradient of Mobile Phase B.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: The protein-PEG conjugate will typically elute slightly earlier than the more hydrophobic unconjugated protein. The small, polar PEG reagent will elute in the void volume. The purity of the conjugate can be assessed by integrating the peak areas.
Protocol 5: Analysis by SDS-PAGE
Materials:
-
Purified protein-PEG conjugate
-
Unconjugated protein control
-
Molecular weight standards
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples and molecular weight standards onto the gel and run the electrophoresis.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: The PEGylated protein should migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight. However, with a small PEG like PEG5, this shift may be minimal and difficult to resolve.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for conjugation and analysis.
Caption: Maleimide-thiol conjugation reaction.
Caption: Hierarchy of analytical techniques for confirmation.
Alternatives to Maleimide-Based Conjugation
While maleimide-thiol chemistry is widely used, the stability of the resulting thioether bond can be a concern due to the potential for retro-Michael addition, leading to deconjugation. For applications requiring high stability, several alternatives exist:
-
Next-Generation Maleimides: Self-hydrolyzing maleimides are designed to undergo intramolecular hydrolysis of the thiosuccinimide ring after conjugation, forming a more stable, ring-opened structure that is resistant to retro-Michael reactions.
-
Thiol-Click Chemistry: Reagents like methylsulfonyl phenyloxadiazoles react specifically with cysteines to form highly stable conjugates.
-
Other Thiol-Reactive Chemistries: Vinyl sulfones and iodoacetamides also react with thiols to form stable thioether bonds.
The choice of conjugation chemistry should be guided by the specific requirements of the final application, particularly the desired in-vivo or in-vitro stability of the protein-PEG conjugate.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: m-PEG5-amino-Mal vs. SMCC Linkers for Antibody-Drug Conjugates
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the stability, pharmacokinetics, efficacy, and safety profile of the ADC. This guide provides a detailed head-to-head comparison of two prominent maleimide-based linkers: m-PEG5-amino-Mal, a PEGylated linker, and the conventional non-PEGylated linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Linkers
This compound is a heterobifunctional linker that incorporates a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically on cysteine residues. The amine terminus allows for conjugation to the cytotoxic payload. The inclusion of the hydrophilic PEG chain is designed to enhance the solubility and pharmacokinetic properties of the ADC.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable, heterobifunctional crosslinker.[3] It features an NHS ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody and a maleimide group that reacts with thiol-containing payloads.[3][4] The cyclohexane (B81311) bridge in its structure provides stability to the maleimide group. SMCC is known for its high plasma stability, which minimizes premature drug release and associated off-target toxicity.
Data Presentation: A Comparative Analysis
The following tables summarize the anticipated quantitative differences in the performance of ADCs constructed with this compound versus SMCC linkers. The data is illustrative and based on general findings from studies comparing PEGylated and non-PEGylated linkers.
Table 1: Physicochemical Properties
| Property | This compound | SMCC | Rationale |
| Hydrophilicity | High | Low | The PEG chain in this compound significantly increases water solubility. |
| Aggregation Propensity | Low | Moderate to High | Hydrophobic payloads combined with hydrophobic linkers like SMCC can promote ADC aggregation. PEGylation helps to mitigate this. |
| Drug-to-Antibody Ratio (DAR) | Potentially Higher | Typically 2-4 | The increased solubility provided by PEG linkers can enable higher loading of hydrophobic drugs without compromising ADC stability. |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | SMCC | Rationale |
| Plasma Stability | High (with potential for hydrolysis) | Very High | Both form a thioether bond. The maleimide ring can undergo hydrolysis to a more stable form, preventing the retro-Michael reaction. SMCC is renowned for its stability. |
| Plasma Half-life | Longer | Shorter | The hydrophilic PEG chain creates a hydration shell, reducing clearance and prolonging circulation time. |
| Systemic Clearance | Slower | Faster | PEGylation generally leads to decreased systemic clearance. |
Table 3: In Vitro and In Vivo Performance
| Metric | This compound | SMCC | Rationale |
| In Vitro Cytotoxicity (IC50) | Potentially similar to slightly reduced | High | The primary determinant of cytotoxicity is the payload. However, very long PEG chains can sometimes hinder cell internalization and reduce in vitro potency. |
| In Vivo Efficacy | Potentially Enhanced | High | Improved pharmacokinetics and tumor accumulation due to the PEG linker can lead to enhanced in vivo antitumor activity. |
| Off-target Toxicity | Potentially Reduced | Generally Low | The high stability of SMCC linkers contributes to a favorable safety profile. The improved PK profile of PEGylated ADCs can also reduce off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation with a Maleimide Linker
This protocol describes a two-step conjugation process for attaching a thiol-containing payload to an antibody using a maleimide linker.
1. Antibody Reduction (Generation of Thiol Groups):
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in a molar excess to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5).
2. Conjugation Reaction:
-
Dissolve the this compound or SMCC-activated payload in an organic solvent like DMSO.
-
Add the payload-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
3. Purification and Characterization:
-
Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or TFF.
-
Characterize the purified ADC for protein concentration, DAR, aggregation, and purity.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules per antibody is a critical quality attribute.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species can be resolved as distinct peaks.
-
System: An HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
- Inject the ADC sample onto the equilibrated HIC column.
- Elute with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).
- Monitor the elution profile at 280 nm.
-
Data Analysis:
- Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
- Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.
1. Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free drug (positive control) in cell culture medium.
-
Add the diluted compounds to the respective wells.
-
Incubate for 72-120 hours.
3. Cell Viability Measurement:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
Visualizations
Caption: Chemical conjugation pathways for SMCC and this compound linkers.
Caption: A typical experimental workflow for the evaluation of an ADC.
Caption: The central role of the linker in determining key ADC properties.
Conclusion
The choice between this compound and SMCC linkers represents a strategic decision in ADC design, balancing the benefits of PEGylation with the established stability of traditional non-cleavable linkers.
-
SMCC is a robust, well-validated linker that confers high plasma stability, leading to a predictable pharmacokinetic profile and a favorable safety window. Its non-cleavable nature necessitates lysosomal degradation for payload release, making it suitable for targets with high and homogenous expression.
-
This compound offers the advantages of PEGylation, primarily by increasing the hydrophilicity of the ADC. This can mitigate aggregation issues associated with hydrophobic payloads, potentially allowing for higher drug loading, and can improve the pharmacokinetic profile by extending the circulation half-life.
Ultimately, the optimal linker choice is context-dependent and must be empirically determined based on the specific antibody, payload, and tumor target. For ADCs with highly hydrophobic payloads or those requiring an extended half-life for maximal efficacy, a PEGylated linker like this compound may be advantageous. For applications where maximal plasma stability is paramount and hydrophobicity is less of a concern, SMCC remains a strong and reliable option.
References
The Advantage of Controlled Conjugation: A Comparative Guide to m-PEG5-amino-Mal and Homobifunctional Crosslinkers
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of crosslinker can significantly impact the homogeneity, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of the heterobifunctional crosslinker, m-PEG5-amino-Mal, against traditional homobifunctional crosslinkers, supported by experimental data and detailed methodologies.
At the heart of bioconjugation lies the need to form stable covalent bonds between molecules, such as proteins, peptides, or nucleic acids, with other molecules like drugs, fluorescent probes, or polyethylene (B3416737) glycol (PEG) chains. The architecture of the crosslinking agent plays a pivotal role in the success of this process. Homobifunctional crosslinkers possess two identical reactive groups, leading to a one-step reaction that can often result in undesirable side products. In contrast, heterobifunctional crosslinkers, such as this compound, feature two different reactive groups, enabling a more controlled, sequential conjugation process. This fundamental difference leads to significant advantages in terms of reaction specificity, product homogeneity, and the preservation of the biomolecule's biological activity.
Unpacking the Chemical Differences: A Structural Overview
Homobifunctional crosslinkers are characterized by having the same reactive group at both ends of a spacer arm. Common examples include amine-to-amine crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) and sulfhydryl-to-sulfhydryl crosslinkers such as Bismaleimidoethane (BMOE).[1][2] These reagents are typically used in single-step reactions to crosslink molecules with like functional groups.[3]
This compound, on the other hand, is a heterobifunctional crosslinker. It possesses a maleimide (B117702) group at one end and a primary amine at the other, separated by a five-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The amine group can be reacted with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The integrated PEG spacer enhances the solubility and stability of the resulting conjugate.[4]
The Power of Control: Key Advantages of this compound
The primary advantage of a heterobifunctional crosslinker like this compound lies in its ability to facilitate a controlled, two-step conjugation strategy. This sequential approach significantly minimizes the formation of unwanted byproducts such as self-conjugation and polymerization, which are common pitfalls of one-step reactions with homobifunctional crosslinkers.[3]
Enhanced Specificity and Reduced Side Reactions
The sequential nature of heterobifunctional crosslinking allows for precise control over which molecules are being linked. For instance, a protein with a free sulfhydryl group can be selectively targeted by the maleimide end of this compound first. After purification to remove excess crosslinker, the amine end can then be reacted with an activated molecule, leading to a highly pure and well-defined conjugate. This minimizes the risk of the first protein crosslinking to itself or the second molecule reacting with itself, which is a significant issue with homobifunctional reagents.
Increased Solubility and Stability through PEGylation
The presence of the hydrophilic PEG spacer in this compound offers the added benefit of PEGylation. Covalent attachment of PEG chains to proteins has been shown to increase their solubility, thermal and chemical stability, and resistance to proteolysis. This can be particularly advantageous for therapeutic proteins and peptides, as it can lead to improved pharmacokinetic profiles.
Performance Data: A Quantitative Comparison
While direct comparative studies between this compound and a specific homobifunctional crosslinker are not always readily available in literature, we can infer the performance advantages from data on the respective reaction chemistries and the effects of PEGylation.
| Parameter | Homobifunctional Crosslinkers (e.g., DSS) | This compound (Heterobifunctional) | Rationale |
| Reaction Control | Low (One-step reaction) | High (Two-step sequential reaction) | Heterobifunctional nature allows for controlled, stepwise conjugation, minimizing side reactions. |
| Product Homogeneity | Low (Mixture of products) | High (Well-defined conjugate) | Reduced self-conjugation and polymerization leads to a purer final product. |
| Conjugation Efficiency | Variable, often lower for desired product | Generally higher for the intended conjugate | The maleimide-thiol reaction is highly efficient and specific, leading to better yields of the desired product. |
| Solubility of Conjugate | Dependent on biomolecule | Enhanced | The hydrophilic PEG spacer increases the water solubility of the final conjugate. |
| Stability of Conjugate | Dependent on linkage | Enhanced | PEGylation can improve the thermal and proteolytic stability of the conjugated protein. |
| Potential for Aggregation | Higher | Lower | The PEG chain can sterically hinder protein-protein interactions that lead to aggregation. |
This table summarizes expected performance based on the known properties of the crosslinking chemistries and PEGylation.
A study comparing immunoliposomes conjugated with DSPE-PEG-MAL (a maleimide-functionalized PEG linker) to those with DSPE-PEG-COOH (a carboxylated PEG linker requiring activation to react with amines) for siRNA delivery demonstrated the superiority of the maleimide-based approach. The immunoliposomes prepared with the maleimide linker showed significantly greater cellular uptake and a nearly three-fold higher gene silencing efficiency in hepatocellular carcinoma cells. This suggests that the specific and efficient nature of the maleimide-thiol conjugation can lead to more effective bioconjugates.
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare the performance of this compound with a homobifunctional crosslinker, a series of well-defined experiments are required. Below are detailed methodologies for key comparative experiments.
Experiment 1: Comparison of Conjugation Efficiency and Product Distribution
Objective: To quantitatively compare the yield of the desired conjugate and the extent of side-product formation between this compound and a homobifunctional crosslinker (e.g., DSS).
Methodology:
-
Protein Preparation: Prepare solutions of two model proteins (Protein A with a free sulfhydryl group and primary amines, and Protein B with primary amines) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Homobifunctional Conjugation: In one reaction vessel, add the homobifunctional crosslinker (e.g., DSS) to a mixture of Protein A and Protein B. Incubate for a specified time according to the manufacturer's protocol.
-
Heterobifunctional Conjugation (this compound):
-
Step 1: In a separate vessel, react Protein A with this compound to allow the maleimide-thiol reaction to proceed.
-
Purification: Remove excess, unreacted this compound using size-exclusion chromatography (SEC) or dialysis.
-
Step 2: Activate Protein B with an NHS ester and then add it to the purified Protein A-PEG-amine conjugate to facilitate the amine-NHS ester reaction.
-
-
Analysis by SDS-PAGE: Analyze all reaction mixtures by SDS-PAGE. Successful conjugation will be indicated by the appearance of a new band corresponding to the molecular weight of the Protein A-Protein B conjugate. The intensity of this band relative to the bands of the starting materials and any side products (e.g., dimers of Protein A or Protein B) provides a qualitative measure of conjugation efficiency and product distribution.
-
Analysis by Size-Exclusion Chromatography (SEC): Perform SEC on the reaction mixtures to separate and quantify the different species (monomers, conjugate, aggregates). This will provide quantitative data on the yield of the desired conjugate and the percentage of aggregation.
Experiment 2: Assessment of Conjugate Stability
Objective: To compare the stability of the conjugates formed with this compound and a homobifunctional crosslinker.
Methodology:
-
Conjugate Preparation and Purification: Prepare and purify the Protein A-Protein B conjugates from both the homobifunctional and heterobifunctional reactions as described in Experiment 1.
-
Incubation: Incubate the purified conjugates in a relevant biological buffer (e.g., serum-containing media) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples from each time point by SEC-HPLC to monitor for degradation of the conjugate or the formation of aggregates over time.
Experiment 3: Evaluation of Biological Activity
Objective: To determine the impact of the conjugation process on the biological activity of one of the protein components.
Methodology:
-
Enzyme Conjugation: If one of the proteins is an enzyme, prepare conjugates using both this compound and a homobifunctional crosslinker.
-
Activity Assay: Perform an appropriate enzyme activity assay on the unconjugated enzyme and both purified conjugates.
-
Comparison: Compare the specific activity of the conjugated enzymes to that of the native enzyme to determine the extent of activity retention after conjugation.
Conclusion
The choice between a heterobifunctional crosslinker like this compound and a homobifunctional crosslinker is dictated by the specific requirements of the application. For applications demanding high purity, well-defined stoichiometry, and enhanced solubility and stability of the final conjugate, the controlled, sequential reaction chemistry of this compound offers clear advantages. While the two-step process may be more involved, the resulting increase in product quality and performance often justifies the additional effort, particularly in the development of therapeutic and diagnostic agents where precision and reliability are paramount. The inclusion of a PEG spacer further enhances its utility by improving the biophysical properties of the resulting conjugate. For researchers aiming to produce high-quality, functional bioconjugates with minimal side products, this compound represents a superior choice over traditional homobifunctional crosslinkers.
References
Optimizing m-PEG5-amino-Mal Conjugation: A Comparative Guide to HPLC-Based Validation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a critical step in the development of novel therapeutics and research tools. The m-PEG5-amino-Mal linker, a heterobifunctional molecule featuring a methoxy-capped polyethylene glycol chain with terminal amine and maleimide (B117702) groups, offers specific conjugation capabilities. Validating the efficiency of this conjugation is paramount for ensuring product quality, consistency, and performance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.
This guide provides a comprehensive comparison of HPLC-based methods for validating the conjugation efficiency of this compound. We will delve into detailed experimental protocols, present comparative data, and explore alternative validation techniques to provide a solid foundation for your conjugation projects.
The Role of HPLC in Conjugation Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound conjugates, two primary HPLC modes are particularly valuable: Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the context of PEGylation, the addition of the hydrophilic PEG chain to a protein or peptide will result in a change in its retention time on a hydrophobic stationary phase, allowing for the separation of the conjugated species from the unconjugated starting materials. This technique is highly effective for assessing the presence of reactants and products, and for quantifying the extent of the conjugation reaction.
-
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the molecular weight and size of the target molecule, SEC can effectively separate the larger PEGylated conjugate from the smaller, unreacted molecule. This method is particularly useful for detecting the formation of aggregates and for analyzing high molecular weight conjugates.
The choice between RP-HPLC and SEC depends on the specific characteristics of the conjugate and the information required. Often, a combination of both techniques provides the most comprehensive analysis.
Comparative Analysis of Validation Methods
While HPLC is a cornerstone for conjugation analysis, other techniques can provide complementary information. The following table summarizes the strengths and weaknesses of common methods for validating this compound conjugation efficiency.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Separation based on hydrophobicity. | High resolution, excellent for quantifying reaction components (unreacted PEG-linker, unconjugated molecule, and conjugate). | Can be complex to develop methods for heterogeneous mixtures; potential for on-column degradation. | Determination of conjugation efficiency, purity analysis of final product. |
| SEC-HPLC | Separation based on molecular size. | Simple and robust method for quantifying aggregates and high molecular weight species. | Lower resolution for species with similar molecular weights; may not separate different degrees of PEGylation. | Aggregate analysis, confirmation of conjugation, purification of conjugates. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Provides precise molecular weight information, confirming the identity of the conjugate and determining the degree of PEGylation. | Can be challenging for heterogeneous and high molecular weight PEG conjugates; quantification can be complex. | Confirmation of conjugation, characterization of product heterogeneity. |
| SDS-PAGE | Separation based on molecular weight in a gel matrix. | Simple, widely available, and provides a visual representation of the conjugation. | Low resolution, semi-quantitative, may not resolve species with small mass differences. | Quick screening of conjugation reactions, qualitative assessment of product formation. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Simple and rapid for estimating protein concentration. | Indirect method for assessing conjugation; requires a chromophore on the protein or PEG. | Protein quantification before and after conjugation. |
Experimental Protocol: HPLC Validation of this compound Conjugation
This section provides a detailed protocol for the validation of this compound conjugation efficiency using RP-HPLC. This protocol serves as a general template and should be optimized for your specific protein or peptide of interest.
I. Materials and Reagents
-
This compound linker
-
Target molecule (protein or peptide with available thiol or amine groups)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
HPLC System with UV detector
-
RP-HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
II. Conjugation Reaction
-
Preparation of Reactants:
-
Dissolve the target molecule in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound linker in the conjugation buffer immediately before use. The optimal molar ratio of linker to target molecule should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
-
Conjugation:
-
Add the this compound solution to the target molecule solution while gently mixing.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive linker or molecule.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., 100-fold molar excess of L-cysteine) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
III. RP-HPLC Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the quenched reaction mixture with Mobile Phase A to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and/or 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted target molecule, the this compound linker (if it has a UV chromophore or is derivatized), and the conjugated product based on their retention times. The conjugate is expected to elute at a different retention time than the starting materials.
-
Calculate the conjugation efficiency by integrating the peak areas of the unreacted target molecule and the conjugated product.
-
Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Unconjugated Peak + Area of Conjugate Peak)] x 100
-
-
IV. Method Validation (as per ICH Q2 Guidelines)
For use in a quality control environment, the HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness.
Workflow for HPLC Validation of this compound Conjugation
Caption: Experimental workflow for this compound conjugation and HPLC validation.
Signaling Pathway of Maleimide-Thiol Conjugation
The maleimide group of the this compound linker reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. The amine group on the linker can be used for subsequent conjugation steps or to modify the overall charge of the molecule.
Caption: Reaction pathway for maleimide-thiol conjugation.
Conclusion
The validation of this compound conjugation efficiency is a critical aspect of developing well-characterized and reliable bioconjugates. HPLC, particularly RP-HPLC, offers a powerful and quantitative method for this purpose. By combining HPLC with orthogonal techniques such as SEC and mass spectrometry, researchers can gain a comprehensive understanding of their conjugation reaction and the quality of their final product. The provided experimental protocol and workflows offer a starting point for developing a robust validation strategy tailored to your specific application. Careful optimization and method validation are essential for ensuring the accuracy and reliability of the obtained results.
A Head-to-Head Comparison: m-PEG5-amino-Mal versus Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. The stability, specificity, and efficiency of the conjugation chemistry directly impact the performance and therapeutic efficacy of the resulting bioconjugate. This guide provides an objective, data-driven comparison of a traditional maleimide-based linker, m-PEG5-amino-Mal, and the increasingly popular click chemistry linkers.
This comparison will delve into the mechanisms of action, quantitative performance metrics, and the stability of the resulting conjugates. Detailed experimental protocols for key conjugation reactions are also provided to aid in the practical application of this information.
Introduction to the Contenders
This compound is a heterobifunctional linker that features a maleimide (B117702) group and an amino group, separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The maleimide group reacts specifically with thiol groups, commonly found in the cysteine residues of proteins, to form a thioether bond.[4][5] The terminal amino group can be used for subsequent modifications. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Click chemistry encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with biological processes. In the context of bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole ring.
Mechanism of Action
The fundamental difference between these two linker types lies in their reaction mechanisms.
This compound (Maleimide-Thiol Conjugation): This reaction proceeds via a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This forms a stable thioether linkage.
Mechanism of this compound conjugation.
Click Chemistry (SPAAC as an example): Strain-Promoted Azide-Alkyne Cycloaddition is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) (like DBCO) and an azide. The reaction is driven by the release of ring strain in the cyclooctyne and does not require a catalyst, making it ideal for in vivo applications.
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Performance Comparison
The choice between maleimide and click chemistry linkers often comes down to a trade-off between reaction kinetics, efficiency, and the stability of the final conjugate.
| Parameter | This compound (Maleimide) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Rate | Fast (minutes to a few hours) | Very Fast (minutes) | Moderate (hours) |
| Reaction Efficiency | High (>90%) | Very High (>95%) | High (>80%) |
| Specificity | High for thiols | Extremely High (Bioorthogonal) | Extremely High (Bioorthogonal) |
| Biocompatibility | Good | Limited in vivo due to copper toxicity | Excellent for in vivo applications |
| Stoichiometry Control | Can be challenging, may result in heterogeneous products | Excellent, allows for precise control | Excellent, allows for precise control |
Stability of the Resulting Conjugate
A critical consideration in the design of bioconjugates, particularly for therapeutic applications, is the stability of the linkage in a biological environment.
| Linkage Type | Stability | Key Considerations |
| Thioether (from Maleimide) | Moderate to High | Prone to retro-Michael addition and thiol exchange with endogenous thiols like glutathione, which can lead to deconjugation. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring. |
| Triazole (from Click Chemistry) | Very High | The 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation with this compound
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized linker.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature under an inert atmosphere.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of the quenching reagent to cap any unreacted maleimide groups.
-
Purification: Remove excess linker and other reagents using size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Workflow for Thiol-Maleimide Conjugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for CuAAC bioconjugation.
Materials:
-
Azide- or alkyne-functionalized protein (1-10 mg/mL)
-
Alkyne- or azide-functionalized linker
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM)
-
Ligand: THPTA or TBTA (e.g., 50 mM)
-
Reducing Agent: Sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM)
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protein, linker, CuSO4, ligand, and sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the protein and the linker.
-
Catalyst Premix: In a separate tube, premix the CuSO4 and ligand solution.
-
Reaction Initiation: Add the catalyst premix to the protein-linker solution, followed by the addition of the sodium ascorbate solution to initiate the reaction. Typical final concentrations are 0.1-1 mM Cu(II), 0.5-5 mM ligand, and 1-5 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the conjugate using a suitable method to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the final product to confirm conjugation.
Workflow for CuAAC Bioconjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for copper-free click chemistry.
Materials:
-
Azide-functionalized protein (1-5 mg/mL)
-
Strained alkyne (e.g., DBCO)-functionalized linker (5-20 fold molar excess)
-
Reaction Buffer: PBS, pH 7.4, or other amine-free buffer
Procedure:
-
Reagent Preparation: Dissolve the protein and the strained alkyne linker in the reaction buffer.
-
Reaction Setup: Add the strained alkyne solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at 37°C or overnight at 4°C.
-
Purification: Purify the conjugate to remove the excess linker.
-
Characterization: Confirm the formation of the desired bioconjugate.
Workflow for SPAAC Bioconjugation.
Conclusion
The choice between this compound and click chemistry linkers is highly dependent on the specific application.
This compound remains a valuable tool for bioconjugation due to its simplicity, rapid kinetics, and high reactivity with thiols. However, the potential for instability of the resulting conjugate is a significant consideration, especially for in vivo applications where long-term stability is crucial.
Click chemistry offers a superior alternative in terms of stability, specificity, and control over the final product. CuAAC is ideal for in vitro applications where speed and efficiency are paramount. For in vivo studies or applications involving sensitive biological systems, the copper-free SPAAC is the preferred method due to its excellent biocompatibility.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to select the optimal linker chemistry for their bioconjugation needs, leading to the development of more robust and effective bioconjugates.
References
A Researcher's Guide to Optimizing m-PEG5-amino-Mal Conjugation: A Buffer System Performance Comparison
For researchers, scientists, and drug development professionals, the efficiency and stability of bioconjugation reactions are paramount. The choice of buffer system can significantly impact the performance of popular reagents like methoxy-PEG5-amino-maleimide (m-PEG5-amino-Mal). This guide provides a comprehensive comparison of its performance in various buffer systems, supported by established chemical principles and experimental data, to facilitate informed decisions in your research.
The conjugation of this compound to thiol-containing molecules, such as cysteine residues in peptides and proteins, is a cornerstone of bioconjugation. This reaction, a Michael addition, is highly dependent on the reaction environment. Key factors influencing the success of this conjugation are the pH of the buffer, the specific buffer species, and the presence of other nucleophiles. This guide will delve into the nuances of how different buffer systems affect the three critical aspects of this compound performance: conjugation efficiency, stability of the maleimide (B117702) ring, and the stability of the resulting thioether conjugate.
Comparative Performance in Common Buffer Systems
The optimal pH range for the maleimide-thiol reaction is a delicate balance. A pH between 6.5 and 7.5 is generally recommended to ensure the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing competing side reactions.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
| Buffer System | pH Range | Conjugation Efficiency | Maleimide Stability (Hydrolysis) | Conjugate Stability (Thioether Bond) | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2-7.4 | High | Moderate | Moderate | Widely used and physiologically relevant. The conjugate can be susceptible to retro-Michael reaction, especially in the presence of thiols like glutathione (B108866).[3][4] |
| HEPES | 7.0-7.6 | High | Good | Moderate | A common non-interfering buffer. Similar to PBS, the resulting conjugate stability is a key consideration. |
| MES | 6.0-6.5 | Moderate to High | High | Good | Lower pH favors maleimide stability and reduces amine reactivity, but can slow the conjugation rate due to less thiolate anion formation. |
| Borate | 8.0-9.2 | Variable | Low | Hydrolysis of the succinimide (B58015) ring can occur, which can stabilize the thioether bond against retro-Michael reaction. However, the maleimide itself is prone to rapid hydrolysis at this higher pH. | High pH increases the rate of maleimide hydrolysis and reaction with amines, reducing specificity. Not generally recommended for the initial conjugation step. |
Note: The quantitative data in this table represents expected trends based on the general principles of maleimide-thiol chemistry. Actual results will vary depending on the specific reaction conditions and molecules involved.
Key Chemical Pathways and Experimental Workflow
To visually understand the processes involved, the following diagrams illustrate the primary reaction, side reactions, and a general experimental workflow for evaluating performance.
Experimental Protocols
To empirically determine the optimal buffer system for your specific application, a systematic comparison is essential.
Protocol 1: Comparison of Conjugation Efficiency
Objective: To quantify the rate and overall yield of the this compound conjugation to a cysteine-containing peptide in different buffer systems at a constant pH.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., Cys-Gly-Phe)
-
Buffer Systems:
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
HEPES buffer, pH 7.2
-
MES buffer, pH 7.2 (Note: MES is typically used at lower pH, but for direct comparison, the pH is matched)
-
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for confirmation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 5 mM stock solution of the cysteine-containing peptide in degassed, deionized water.
-
Prepare 100 mM stock solutions of each buffer system and adjust the pH to 7.2.
-
-
Reaction Setup:
-
For each buffer system, set up a reaction mixture containing:
-
50 µL of 100 mM buffer stock
-
10 µL of 5 mM peptide stock (final concentration 0.5 mM)
-
Make up to 90 µL with deionized water.
-
-
Equilibrate the reaction mixtures to room temperature.
-
-
Initiation of Reaction:
-
To each reaction mixture, add 10 µL of the 10 mM this compound stock solution (final concentration 1 mM, 2:1 molar ratio to peptide).
-
Start a timer immediately after addition and mix gently.
-
-
Time-Course Analysis:
-
At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction.
-
Immediately quench the reaction by adding the aliquot to 10 µL of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the absorbance at a wavelength appropriate for the peptide (e.g., 214 nm or 280 nm).
-
Quantify the peak areas corresponding to the unconjugated peptide and the conjugated product.
-
-
Data Analysis:
-
Calculate the percentage of conjugation at each time point for each buffer system.
-
Plot the percentage of conjugation versus time to determine the reaction rates.
-
Protocol 2: Assessment of Conjugate Stability
Objective: To evaluate the stability of the purified this compound-peptide conjugate in different buffer systems in the presence of a competing thiol.
Materials:
-
Purified this compound-peptide conjugate
-
Buffer Systems (as in Protocol 1)
-
Glutathione (GSH)
-
HPLC-MS system
Procedure:
-
Preparation of Conjugate Solutions:
-
Dissolve the purified conjugate in each of the different buffer systems (pH 7.2) to a final concentration of 0.1 mg/mL.
-
-
Stability Assay Setup:
-
To each conjugate solution, add glutathione to a final concentration of 5 mM.
-
As a control, prepare a sample of the conjugate in each buffer without glutathione.
-
Incubate all samples at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each sample.
-
-
HPLC-MS Analysis:
-
Analyze the aliquots by HPLC-MS to identify and quantify the intact conjugate, any deconjugated peptide, and any glutathione-adducts.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life in each buffer system.
-
Conclusion and Recommendations
The selection of an appropriate buffer system is a critical parameter in the successful application of this compound for bioconjugation. For most applications requiring a balance of rapid conjugation and high specificity, HEPES or PBS at a pH of 7.0-7.4 are recommended starting points. When maleimide stability is a primary concern and a slightly slower reaction rate is acceptable, a MES buffer at a pH of 6.5 may be advantageous.
It is crucial to recognize that the stability of the final thioether bond can be a limiting factor, particularly for in vivo applications where competing thiols like glutathione are present. Strategies to enhance conjugate stability, such as promoting the hydrolysis of the succinimide ring post-conjugation, may be necessary for long-term applications. Ultimately, the empirical data generated from the detailed experimental protocols provided in this guide will enable researchers to make the most informed decision for their specific bioconjugation needs, ensuring both efficiency and the stability of the final product.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling m-PEG5-amino-Mal
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of m-PEG5-amino-Mal, a PROTAC linker with reactive amine and maleimide (B117702) functional groups. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2] Gloves should be inspected before each use and changed immediately upon contamination.
-
Body Protection: A laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust.[1][3]
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Keep the container tightly sealed to prevent moisture ingress and degradation.
3. Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Use compatible solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
5. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be placed in its original container or a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent paper, should be collected in a designated hazardous waste container.
2. Deactivation of Reactive Maleimide Group (Best Practice):
-
Before disposal of liquid waste, it is best practice to deactivate the reactive maleimide group.
-
This can be achieved by reacting the waste solution with an excess of a thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), for at least 2 hours at room temperature.
-
The resulting deactivated solution is still considered hazardous chemical waste and must be disposed of accordingly.
3. Final Disposal:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the hazards associated with its key functional groups.
| Functional Group | Key Hazards |
| Maleimide | Potent thiol-reactive agent. May cause severe skin burns and eye damage. May cause an allergic skin reaction. Toxic if swallowed. |
| Primary Amine | Can be toxic and may be readily absorbed through the skin. Some low molecular weight aliphatic amines may be permissible for sewer disposal in highly diluted forms, but this is not recommended. |
| PEG Linker | Generally considered non-hazardous and biodegradable. However, large quantities should not be disposed of in wastewater systems as they can impact treatment processes. |
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
